molecular formula C38H52N6O7 B15557761 Atazanavir-d5

Atazanavir-d5

Cat. No.: B15557761
M. Wt: 709.9 g/mol
InChI Key: AXRYRYVKAWYZBR-JRIDOFFDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atazanavir-d5 is a useful research compound. Its molecular formula is C38H52N6O7 and its molecular weight is 709.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C38H52N6O7

Molecular Weight

709.9 g/mol

IUPAC Name

methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2R)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-(2,3,4,5,6-pentadeuteriophenyl)butyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31-,32-/m0/s1/i9D,10D,11D,14D,15D

InChI Key

AXRYRYVKAWYZBR-JRIDOFFDSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis and Purification of Atazanavir-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of Atazanavir-d5, a deuterated analog of the HIV protease inhibitor Atazanavir. The introduction of deuterium (B1214612) atoms into the molecule makes it a valuable tool for various research applications, particularly as an internal standard in pharmacokinetic and metabolic studies. This document details the synthetic pathways, experimental protocols, and purification methods, supported by quantitative data and visual diagrams to facilitate a thorough understanding of the process.

Overview of Synthetic Strategy

The synthesis of this compound generally follows the established routes for the non-deuterated parent compound, with the key difference being the introduction of deuterium atoms at a specific position in one of the key intermediates. The most common and efficient approach is a convergent synthesis that involves the coupling of two main building blocks: a deuterated N-(methoxycarbonyl)-L-tert-leucine derivative and a chiral diamino alcohol core.

A critical publication by Zhang et al. in the Journal of Labelled Compounds & Radiopharmaceuticals describes a facile and efficient synthesis of d3-labelled Atazanavir (Reyataz™).[1][2][3][4] This synthesis involves the key step of coupling N-(d3-methoxycarbonyl)-L-tert-leucine with an advanced chiral non-racemic building block. While the user requested information on this compound, the available detailed synthetic literature focuses on a d3 analog. The principles and procedures outlined can be adapted for the synthesis of other deuterated versions, depending on the availability of the appropriately labeled starting materials.

The general synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_coupling Coupling and Final Product L-tert-leucine L-tert-leucine Deuterated_N_Moc_tert_leucine N-(d3-methoxycarbonyl)-L-tert-leucine L-tert-leucine->Deuterated_N_Moc_tert_leucine Carboxymethylation Deuterated_Methyl_Source Deuterated Methyl Source (e.g., CD3I) Deuterated_Methyl_Source->Deuterated_N_Moc_tert_leucine Chiral_Epoxide Chiral_Epoxide Diamino_Alcohol_Core Chiral Diamino Alcohol Core Chiral_Epoxide->Diamino_Alcohol_Core Ring Opening Hydrazine_Derivative Hydrazine (B178648) Derivative Hydrazine_Derivative->Diamino_Alcohol_Core Coupling_Reaction Peptide Coupling Deuterated_N_Moc_tert_leucine->Coupling_Reaction Diamino_Alcohol_Core->Coupling_Reaction Atazanavir_d3 Atazanavir-d3 Coupling_Reaction->Atazanavir_d3

Caption: General convergent synthesis workflow for Atazanavir-d3.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of Atazanavir-d3, adapted from established methods for Atazanavir synthesis and the specific information available for the deuterated analog.

Synthesis of N-(d3-methoxycarbonyl)-L-tert-leucine

The introduction of the deuterated methyl group is achieved during the synthesis of the N-(methoxycarbonyl)-L-tert-leucine intermediate.

Protocol:

  • Dissolution: Dissolve L-tert-leucine in a suitable aqueous alkaline solution (e.g., 1M NaOH) and cool the mixture to 0-5 °C in an ice bath.

  • Acylation: While vigorously stirring, add d3-methyl chloroformate dropwise to the cooled solution, maintaining the pH between 9 and 10 by the concurrent addition of an aqueous NaOH solution.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, wash the aqueous solution with a water-immiscible organic solvent (e.g., diethyl ether) to remove any unreacted d3-methyl chloroformate.

  • Acidification and Extraction: Acidify the aqueous layer to a pH of approximately 2 with a suitable acid (e.g., 1M HCl) at 0-5 °C. Extract the product into an organic solvent such as ethyl acetate (B1210297).

  • Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(d3-methoxycarbonyl)-L-tert-leucine as a solid.

Synthesis of the Chiral Diamino Alcohol Core

The synthesis of the chiral diamino alcohol core can be achieved through the ring-opening of a suitable chiral epoxide by a hydrazine derivative.

Protocol:

  • Reaction Setup: In a reaction vessel, dissolve the chiral epoxide intermediate in a suitable solvent such as isopropanol.

  • Hydrazine Addition: Add the hydrazine derivative to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by TLC or HPLC.

  • Solvent Removal: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by crystallization from an appropriate solvent system to yield the pure chiral diamino alcohol core.

Coupling of Intermediates to form Atazanavir-d3

The final step involves the coupling of the deuterated N-(methoxycarbonyl)-L-tert-leucine with the chiral diamino alcohol core.

Protocol:

  • Activation of Carboxylic Acid: Dissolve N-(d3-methoxycarbonyl)-L-tert-leucine in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or dimethylformamide). Add a coupling agent (e.g., HBTU, HATU, or DCC/HOBt) and a non-nucleophilic base (e.g., diisopropylethylamine). Stir the mixture at room temperature for a specified time to activate the carboxylic acid.

  • Coupling Reaction: Add a solution of the chiral diamino alcohol core in the same solvent to the activated ester solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC.

  • Work-up: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate). Separate the organic layer and wash it successively with dilute acid, brine, and water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Atazanavir-d3.

Purification of this compound

Purification of the final product is crucial to remove any unreacted starting materials, by-products, and diastereomeric impurities. High-Performance Liquid Chromatography (HPLC) is the method of choice for achieving high purity.

Protocol for Preparative HPLC Purification:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient elution system is often employed, consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as methanol (B129727) or a mixture of the mobile phase components.

  • Injection and Fraction Collection: Inject the sample onto the HPLC column and collect fractions corresponding to the main product peak.

  • Product Isolation: Combine the pure fractions and remove the organic solvent under reduced pressure. The aqueous solution can then be lyophilized to obtain the final purified this compound.

The following diagram illustrates a typical purification workflow:

Purification_Workflow Crude_Atazanavir_d5 Crude this compound Dissolution Dissolution in Mobile Phase Component Crude_Atazanavir_d5->Dissolution HPLC_Injection Preparative HPLC (C18 Column) Dissolution->HPLC_Injection Fraction_Collection Fraction Collection (UV Detection) HPLC_Injection->Fraction_Collection Solvent_Removal Solvent Removal (Rotary Evaporation) Fraction_Collection->Solvent_Removal Lyophilization Lyophilization Solvent_Removal->Lyophilization Pure_Atazanavir_d5 Pure this compound (>98% Purity) Lyophilization->Pure_Atazanavir_d5

Caption: A typical workflow for the purification of this compound.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and purification of this compound. The values are representative and may vary depending on the specific reaction conditions and scale of the synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₃₈H₄₇D₅N₆O₇
Molecular Weight ~709.9 g/mol
CAS Number 1132747-14-8
Appearance White to off-white solid

Table 2: Representative Yields and Purity

StepProductTypical Yield (%)Purity (by HPLC)
1 N-(d3-methoxycarbonyl)-L-tert-leucine80 - 90>95%
2 Chiral Diamino Alcohol Core75 - 85>97%
3 Crude Atazanavir-d370 - 80~90%
4 Purified Atazanavir-d385 - 95 (of purification step)>98%

Table 3: HPLC Purification Parameters (Example)

ParameterValue
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 20% to 80% B over 30 minutes
Flow Rate 15 mL/min
Detection UV at 254 nm
Retention Time ~18-22 minutes

Conclusion

The synthesis and purification of this compound is a multi-step process that requires careful control of reaction conditions and rigorous purification to achieve the desired high isotopic and chemical purity. The convergent synthetic approach, utilizing a deuterated N-(methoxycarbonyl)-L-tert-leucine intermediate, provides an efficient route to this valuable research compound. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and scientists in the field of drug development and metabolic research.

References

Characterization of Atazanavir-d5: A Technical Guide to Isotopic Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the characterization of Atazanavir-d5, a deuterated analog of the HIV-1 protease inhibitor Atazanavir (B138). The focus of this document is on the assessment of its isotopic purity, a critical parameter for its application as an internal standard in quantitative bioanalysis. This guide outlines the analytical methodologies, data interpretation, and relevant metabolic context for professionals in drug development and research.

Introduction to this compound

Atazanavir is a crucial antiretroviral drug used in the treatment of HIV-1 infection. To facilitate pharmacokinetic studies and therapeutic drug monitoring, a stable isotope-labeled version, this compound, is employed as an internal standard in mass spectrometry-based assays. The five deuterium (B1214612) atoms on the molecule allow for its differentiation from the unlabeled drug, ensuring accurate quantification in biological matrices. The chemical purity of this compound is typically greater than 95% as determined by HPLC.

The utility of this compound as an internal standard is predicated on its isotopic purity. The isotopic distribution, specifically the relative abundance of molecules with fewer than five deuterium atoms (d0 to d4), must be well-characterized to prevent interference with the quantification of the unlabeled analyte.

Isotopic Purity Analysis

The determination of the isotopic purity of this compound is primarily achieved using high-resolution mass spectrometry (HRMS). This technique allows for the separation and quantification of the different isotopologues (molecules that differ only in their isotopic composition).

Quantitative Data on Isotopic Distribution

The isotopic distribution of a batch of this compound is a key quality attribute. While specific batch data is proprietary to manufacturers, a representative isotopic distribution is presented in Table 1 for illustrative purposes. This data is crucial for correcting for any isotopic overlap in quantitative assays.

IsotopologueMass ShiftRepresentative Abundance (%)
d0 (Unlabeled Atazanavir)+0< 0.1
d1+1< 0.5
d2+2< 1.0
d3+3< 2.0
d4+4< 5.0
d5 (Fully Labeled)+5> 90.0
Note: The data in this table is representative and intended for illustrative purposes. Actual values may vary between different batches and manufacturers.

Experimental Protocols

The following sections detail the methodologies for the analysis of this compound isotopic purity and its use in bioanalytical methods.

Mass Spectrometry for Isotopic Purity Assessment

This protocol outlines the general procedure for determining the isotopic distribution of this compound using high-resolution mass spectrometry.

Objective: To determine the relative abundance of d0 to d5 isotopologues in a sample of this compound.

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)

  • Electrospray Ionization (ESI) source

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1 µg/mL with 50% methanol (B129727) in water.

  • Mass Spectrometry Analysis:

    • Infuse the sample directly into the ESI source.

    • Acquire data in positive ion mode.

    • Set the mass spectrometer to a high resolution (>60,000) to resolve the isotopic peaks.

    • Scan a mass range that encompasses the molecular ions of all expected isotopologues (e.g., m/z 700-720).

  • Data Analysis:

    • Extract the ion chromatograms for the theoretical m/z values of the [M+H]+ ions for each isotopologue (d0 to d5).

    • Calculate the area under the curve for each peak.

    • Determine the relative abundance of each isotopologue as a percentage of the total area of all isotopologues.

Bioanalytical Method for Atazanavir Quantification using this compound

This protocol describes a validated LC-MS/MS method for the quantification of Atazanavir in human plasma, utilizing this compound as an internal standard.[1]

Objective: To accurately quantify the concentration of Atazanavir in human plasma samples.

Instrumentation and Reagents:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • C18 reverse-phase HPLC column

  • Atazanavir certified reference standard

  • This compound internal standard

  • Methanol, acetonitrile, acetic acid, ammonium (B1175870) acetate (B1210297) (LC-MS grade)

  • Human plasma

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of Atazanavir and this compound in methanol (1 mg/mL).[1]

    • Prepare a series of working standard solutions of Atazanavir by serial dilution of the stock solution.

    • Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with Atazanavir.

    • Prepare the internal standard working solution by diluting the this compound stock solution to a final concentration of 200 ng/mL.[1]

  • Sample Preparation (Liquid-Liquid Extraction): [1]

    • To 200 µL of plasma sample, standard, or QC, add 50 µL of the internal standard working solution.

    • Add 200 µL of 0.2 M sodium phosphate (B84403) buffer (pH 9.4).

    • Add 3 mL of extraction solvent (e.g., methyl tert-butyl ether/ethyl acetate 1:1 v/v).

    • Vortex for 5 minutes and centrifuge at 3000 rpm for 10 minutes.

    • Freeze the aqueous layer and transfer the organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Chromatographic Conditions:

      • Column: C18, 5 µm, 4.6 x 100 mm

      • Mobile Phase: 55% acetonitrile, 45% water, 0.15% acetic acid, 4 mM ammonium acetate.[1]

      • Flow Rate: 0.8 mL/min.

      • Injection Volume: 10 µL

    • Mass Spectrometry Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • Atazanavir: m/z 705.3 -> 168.0.

        • This compound: m/z 710.2 -> 168.0.

  • Data Analysis:

    • Integrate the peak areas for both Atazanavir and this compound.

    • Calculate the peak area ratio of Atazanavir to this compound.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

    • Determine the concentration of Atazanavir in the unknown samples and QCs from the calibration curve.

Visualizations

The following diagrams illustrate key workflows and pathways related to the characterization and use of this compound.

Isotopic_Purity_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing prep1 This compound Stock Solution (1 mg/mL) prep2 Dilution to 1 µg/mL prep1->prep2 analysis1 Direct Infusion into ESI Source prep2->analysis1 analysis2 High-Resolution Mass Scan (e.g., m/z 700-720) analysis1->analysis2 data1 Extract Ion Chromatograms for d0-d5 analysis2->data1 data2 Calculate Peak Areas data1->data2 data3 Determine Relative Abundance (%) data2->data3

Caption: Workflow for Isotopic Purity Assessment of this compound.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Plasma Sample / Standard / QC add_is Add this compound (IS) sample->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporate to Dryness lle->evap recon Reconstitute in Mobile Phase evap->recon inject Inject onto LC-MS/MS recon->inject lc_sep Chromatographic Separation (C18) inject->lc_sep ms_detect MS/MS Detection (MRM) lc_sep->ms_detect integrate Integrate Peak Areas (Analyte & IS) ms_detect->integrate ratio Calculate Peak Area Ratio integrate->ratio curve Construct Calibration Curve ratio->curve quantify Quantify Unknown Samples curve->quantify

Caption: Bioanalytical Workflow for Atazanavir Quantification.

Metabolic Pathways of Atazanavir

Understanding the metabolism of Atazanavir is important as the deuterated internal standard should ideally exhibit similar metabolic stability to the analyte. Atazanavir is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4. The major metabolic pathways include monooxygenation and dioxygenation. Minor pathways consist of N-dealkylation, hydrolysis, and glucuronidation.

Atazanavir_Metabolism cluster_major Major Pathways (CYP3A4) cluster_minor Minor Pathways ATV Atazanavir mono Monooxygenation ATV->mono CYP3A4 dioxy Dioxygenation ATV->dioxy CYP3A4 dealk N-dealkylation ATV->dealk hydro Hydrolysis ATV->hydro gluc Glucuronidation ATV->gluc

Caption: Metabolic Pathways of Atazanavir.

Conclusion

The characterization of this compound isotopic purity is a critical step in ensuring the accuracy and reliability of bioanalytical methods for the quantification of Atazanavir. High-resolution mass spectrometry provides the necessary resolution to determine the isotopic distribution of the deuterated standard. The experimental protocols outlined in this guide provide a framework for the assessment of isotopic purity and the development of robust quantitative assays. A thorough understanding of these principles and methodologies is essential for researchers and scientists in the field of drug development and therapeutic drug monitoring.

References

Atazanavir-d5 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of atazanavir-d5 (B20504) as an internal standard in the bioanalytical quantification of the antiretroviral drug atazanavir (B138). We will delve into the core mechanism of action of atazanavir, provide a comparative summary of quantitative data from various analytical methods, and present detailed experimental protocols. Furthermore, this guide offers visual representations of atazanavir's therapeutic action and its analytical workflow to enhance understanding.

The Therapeutic Mechanism of Atazanavir: Inhibiting Viral Maturation

Atazanavir is a potent antiretroviral drug belonging to the protease inhibitor (PI) class, primarily used in the treatment of Human Immunodeficiency Virus (HIV)-1 infections.[1][2][3] Its mechanism of action is centered on the inhibition of the HIV-1 protease enzyme, a critical component in the viral life cycle.[1][3][4]

During HIV replication, viral genes are translated into large polyproteins, which are non-functional precursors. The HIV-1 protease is responsible for cleaving these polyproteins into smaller, functional proteins and enzymes.[3][4] These smaller proteins are essential for the assembly of new, mature, and infectious virions.

Atazanavir is designed to mimic the structure of the peptide chain that the HIV protease would normally cleave. By competitively binding to the active site of the protease, atazanavir blocks the cleavage of the Gag and Gag-Pol polyproteins.[1][2] This inhibition prevents the production of mature viral particles, resulting in the release of immature, non-infectious virions from the host cell.[1][3] Consequently, the viral replication cycle is disrupted, leading to a decrease in viral load in the patient.[3]

Atazanavir_Mechanism Mechanism of Action of Atazanavir cluster_hiv_lifecycle HIV-1 Replication Cycle in Host Cell cluster_drug_action Atazanavir Intervention HIV_RNA Viral RNA Viral_DNA Viral DNA HIV_RNA->Viral_DNA Reverse Transcription Integrated_DNA Integrated Viral DNA (Provirus) Viral_DNA->Integrated_DNA Integration Viral_mRNA Viral mRNA Integrated_DNA->Viral_mRNA Transcription Polyproteins Gag-Pol Polyproteins Viral_mRNA->Polyproteins Translation Mature_Proteins Functional Viral Proteins Polyproteins->Mature_Proteins Cleavage Immature_Virion Immature, Non-infectious Virion Polyproteins->Immature_Virion Blocked Cleavage Leads to: HIV_Protease HIV-1 Protease HIV_Protease->Mature_Proteins Catalyzes Cleavage Virion_Assembly Virion Assembly Mature_Proteins->Virion_Assembly Mature_Virion Mature, Infectious Virion Virion_Assembly->Mature_Virion Atazanavir Atazanavir Atazanavir->HIV_Protease Inhibits

Atazanavir's inhibition of HIV-1 protease.

The Role of this compound as an Internal Standard

In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is crucial for accurate and precise measurement of an analyte in a complex biological matrix.[5][6] this compound is a deuterated analog of atazanavir, meaning that five hydrogen atoms in the atazanavir molecule have been replaced with deuterium (B1214612) atoms.[5]

The fundamental principle behind using a stable isotope-labeled internal standard (SIL-IS) like this compound is that it is chemically and physically almost identical to the analyte of interest (atazanavir).[6] This similarity ensures that both compounds behave nearly identically during sample preparation, chromatography, and ionization in the mass spectrometer.[6] However, due to the mass difference between hydrogen and deuterium, this compound can be distinguished from atazanavir by the mass spectrometer.[7]

By adding a known amount of this compound to each sample at the beginning of the analytical process, it can compensate for variations in:

  • Sample Extraction and Recovery: Any loss of atazanavir during sample preparation will be mirrored by a proportional loss of this compound.[6]

  • Matrix Effects: Variations in the ionization efficiency of atazanavir due to interfering substances in the biological matrix will also affect this compound similarly.

  • Instrumental Variability: Fluctuations in injection volume and instrument response are corrected by normalizing the atazanavir signal to the this compound signal.

This normalization process significantly improves the accuracy, precision, and robustness of the analytical method.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of atazanavir using this compound as an internal standard, compiled from various validated LC-MS/MS methods.

Table 1: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Atazanavir705.3168.0Positive Electrospray (ESI+)[7][8][9]
This compound710.2168.0Positive Electrospray (ESI+)[7][8][9]

Table 2: Performance Characteristics of Validated LC-MS/MS Methods

ParameterMethod 1 (Hair Matrix)Method 2 (Plasma Matrix)
Internal Standard This compoundThis compound
Linearity Range 0.0500 - 20.0 ng/mg0.030 - 10.0 mg/L
Correlation Coefficient (r) 0.99Not Specified
Intra-day Precision (%CV) 1.75 - 6.31%Not Specified
Inter-day Precision (%CV) 1.75 - 6.31%Not Specified
Accuracy (%RE) -1.33 to 4.00%Not Specified
Reference [8][9][10]

Experimental Protocols

This section provides a generalized, detailed methodology for the quantification of atazanavir in a biological matrix using LC-MS/MS with this compound as an internal standard. This protocol is a synthesis of methodologies reported in the scientific literature.[8][11]

Preparation of Stock and Working Solutions[8][11]
  • Atazanavir Stock Solution (1.00 mg/mL): Accurately weigh a reference standard of atazanavir and dissolve it in 50% methanol (B129727) (MeOH) to achieve a final concentration of 1.00 mg/mL.

  • This compound Internal Standard (IS) Stock Solution (1.00 mg/mL): Accurately weigh a reference standard of this compound and dissolve it in 100% MeOH to achieve a final concentration of 1.00 mg/mL.

  • Working Solutions: Prepare a series of working solutions for the standard curve and quality control (QC) samples by serially diluting the atazanavir stock solution with 50% MeOH to the desired concentrations. A typical working IS solution is prepared by diluting the this compound stock solution with 50% MeOH to a final concentration of 0.200 µg/mL.

Sample Preparation (Protein Precipitation)
  • Aliquoting: Pipette a specific volume of the biological sample (e.g., 100 µL of plasma) into a microcentrifuge tube.

  • Spiking: Add a small volume of the atazanavir working solution (for calibration standards and QCs) and the this compound working IS solution to each sample. For blank samples, add an equivalent volume of 50% MeOH.

  • Precipitation: Add a precipitating agent, such as acetonitrile (B52724) containing the internal standard, to each tube. Vortex vigorously to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new set of tubes or a 96-well plate for analysis.

Liquid Chromatography Conditions[8]
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • Column: A reversed-phase C18 column (e.g., BDS C-18, 5 µm, 4.6 x 100 mm).[8]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous phase (e.g., water with 0.15% acetic acid and 4 mM ammonium (B1175870) acetate) and an organic phase (e.g., acetonitrile).[8] A typical isocratic mobile phase composition is 55% acetonitrile and 45% aqueous phase.[8]

  • Flow Rate: A constant flow rate, for example, 0.8 mL/min.[8]

  • Injection Volume: A small, fixed volume of the prepared sample supernatant (e.g., 5-10 µL).

Mass Spectrometry Conditions[8]
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in the positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for atazanavir and this compound as detailed in Table 1.

  • Source Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity for both analytes.

Bioanalytical_Workflow Bioanalytical Workflow for Atazanavir Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing and Quantification Sample Biological Sample (e.g., Plasma, Hair) Spike_IS Spike with this compound (IS) Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection LC_Separation LC Separation (C18 Column) Injection->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Atazanavir / this compound) Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Atazanavir Concentration Calibration_Curve->Quantification

Workflow for atazanavir quantification.

Conclusion

The use of this compound as an internal standard is integral to the development of robust, accurate, and precise bioanalytical methods for the quantification of atazanavir. Its chemical and physical similarity to the parent drug ensures reliable compensation for analytical variability, a cornerstone of high-quality pharmacokinetic and therapeutic drug monitoring studies. The detailed mechanisms and protocols provided in this guide serve as a comprehensive resource for researchers and scientists in the field of drug development and analysis.

References

Atazanavir-d5: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Atazanavir-d5. The information presented is crucial for ensuring the integrity of this compound in research and development settings, particularly when used as an internal standard in bioanalytical methods. The data and protocols summarized herein are compiled from various scientific publications and manufacturer guidelines.

Disclaimer: Limited direct stability-indicating studies have been published for this compound. The quantitative data presented in this guide are primarily derived from forced degradation studies of Atazanavir (B138) and its sulfate (B86663) salt. It is a common and reasonable scientific assumption that the deuteration at the d5 position does not significantly alter the primary degradation pathways of the molecule under the described stress conditions. Therefore, the stability profile of Atazanavir is used as a close surrogate for this compound.

Recommended Storage Conditions

For long-term storage, this compound should be kept at -20°C.[1] When in solution, for instance as stock solutions for analytical purposes, it has been shown to be stable for at least six months when stored at 4°C.[2] For routine handling and short-term storage, room temperature is permissible, but prolonged exposure to higher temperatures should be avoided.[3]

Stability Profile under Forced Degradation

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following tables summarize the degradation of Atazanavir under various stress conditions.

Table 1: Summary of Atazanavir Degradation under Various Stress Conditions
Stress ConditionReagent/ParametersDurationTemperatureDegradation (%)Reference
Acid Hydrolysis 0.1 N HCl1 hourNot Specified0.8%[4]
2 N HCl4 hours60°CSignificant[5]
1 M HClNot SpecifiedNot SpecifiedStable[6]
Alkaline Hydrolysis 0.1 N NaOH1 hourNot Specified44.61%[4]
2 N NaOH30 minutes60°CSignificant[5]
1 M NaOH1.5 hoursNot Specified45%[6]
Oxidative Degradation 3% H₂O₂1 hourNot Specified4.96%[4]
20% H₂O₂30 minutes60°CSignificant[5]
30% H₂O₂Not SpecifiedNot SpecifiedSignificant[6]
Thermal Degradation Dry Heat12 hours80°C<20%[7]
Dry Heat6 hours105°CSignificant[5]
In Solution168 hours40°C30%[6]
Photolytic Degradation Sunlight24 hoursAmbient<20%[7]

Note: "Significant" indicates that the study reported notable degradation but did not provide a precise percentage.

Experimental Protocols for Forced Degradation Studies

The following are representative protocols for conducting forced degradation studies on Atazanavir, which can be adapted for this compound.

Preparation of Stock Solution

A stock solution of Atazanavir (e.g., 1 mg/mL) is typically prepared by dissolving the accurately weighed substance in a suitable solvent, such as methanol (B129727) or a mixture of methanol and water.[4][5]

Acid Degradation
  • Protocol 1: A 10 µg/mL solution of Atazanavir is treated with 0.1 N HCl for 1 hour at room temperature. The solution is then neutralized with 0.1 N NaOH and diluted with the mobile phase to the desired concentration before analysis by HPLC.[4]

  • Protocol 2: 1 mL of an Atazanavir stock solution is mixed with 1 mL of 2 N HCl and refluxed at 60°C for 4 hours. The resulting solution is then diluted for analysis.[5]

Alkaline Degradation
  • Protocol 1: A 10 µg/mL solution of Atazanavir is treated with 0.1 N NaOH for 1 hour at room temperature. The solution is then neutralized with 0.1 N HCl and diluted with the mobile phase.[4]

  • Protocol 2: 1 mL of an Atazanavir stock solution is mixed with 1 mL of 2 N NaOH and refluxed at 60°C for 30 minutes. The solution is then diluted for analysis.[5]

Oxidative Degradation
  • Protocol 1: A 10 µg/mL solution of Atazanavir is treated with 3% H₂O₂ for 1 hour at room temperature. The solution is then diluted with the mobile phase for analysis.[4]

  • Protocol 2: 1 mL of an Atazanavir stock solution is mixed with 1 mL of 20% H₂O₂ and kept at 60°C for 30 minutes. The resulting solution is then diluted for analysis.[5]

Thermal Degradation
  • Solid State: Atazanavir powder is kept in a hot air oven at 105°C for 6 hours. A solution is then prepared from the stressed powder for analysis.[5]

  • Solution State: A solution of Atazanavir is heated at 80°C for 12 hours.[7]

Photolytic Degradation
  • A solution of Atazanavir is exposed to direct sunlight for 24 hours. The solution is then analyzed by HPLC.[7]

Analytical Method for Stability Testing

A common analytical technique for assessing the stability of Atazanavir is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Table 2: Example of RP-HPLC Method Parameters
ParameterCondition
Column Hypersil ODS C18 (250mm x 4.6 mm, 5µm)[7]
Mobile Phase Methanol: Tetra Butyl Ammonium Hydrogen Sulphate mixture[7]
Flow Rate 1.0 mL/min[7]
Detection UV at 247 nm[7]
Injection Volume 20 µL
Run Time 10 minutes[7]

Degradation Pathway and Logic

The primary degradation pathways for Atazanavir include hydrolysis and oxidation. Hydrolysis is more pronounced under alkaline conditions, while the molecule also shows susceptibility to oxidative stress. It is relatively stable under acidic, neutral thermal, and photolytic conditions.

G cluster_stress Forced Degradation Stress Conditions cluster_sample Sample Preparation cluster_analysis Analysis cluster_results Results & Interpretation Acid Acidic (e.g., HCl) Stressed_Sample Stressed Sample Solution Acid->Stressed_Sample Generates Base Alkaline (e.g., NaOH) Base->Stressed_Sample Generates Oxidation Oxidative (e.g., H₂O₂) Oxidation->Stressed_Sample Generates Heat Thermal Heat->Stressed_Sample Generates Light Photolytic Light->Stressed_Sample Generates ATV_d5 This compound (or Atazanavir) ATV_d5->Acid Expose to ATV_d5->Base Expose to ATV_d5->Oxidation Expose to ATV_d5->Heat Expose to ATV_d5->Light Expose to HPLC RP-HPLC Analysis Stressed_Sample->HPLC Inject Data Data Acquisition (Peak Area, RT) HPLC->Data Degradation_Calc Calculation of % Degradation Data->Degradation_Calc Stability_Profile Stability Profile Determination Degradation_Calc->Stability_Profile

Caption: Workflow for Forced Degradation Study of this compound.

Signaling Pathways and Molecular Interactions

Atazanavir is an azapeptide inhibitor of HIV-1 protease. Its mechanism of action involves blocking the active site of the viral protease, thereby preventing the cleavage of viral polyproteins, which is a crucial step in the maturation of new, infectious virions. The stability of the molecule is critical to ensure its therapeutic efficacy and, in the case of this compound, its reliability as an internal standard. Degradation can lead to a loss of this inhibitory activity.

cluster_virus HIV-1 Replication Cycle cluster_drug Drug Action GagPol Gag-Pol Polyprotein Protease HIV-1 Protease GagPol->Protease Substrate for StructuralProteins Mature Viral Proteins Protease->StructuralProteins Cleaves into Virion Infectious Virion StructuralProteins->Virion Assemble into Atazanavir This compound (Active Drug) Atazanavir->Protease Inhibits

Caption: Mechanism of Action of Atazanavir.

Conclusion

This compound is a stable molecule under recommended storage conditions. However, it is susceptible to degradation under strong alkaline and oxidative conditions. The information provided in this guide should assist researchers, scientists, and drug development professionals in handling, storing, and analyzing this compound, ensuring the accuracy and reliability of their experimental results. It is recommended that for critical applications, in-house stability studies are performed to confirm these findings under specific laboratory conditions.

References

Interpreting the Certificate of Analysis for Atazanavir-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of a Certificate of Analysis (CoA) for a deuterated internal standard like Atazanavir-d5 is paramount for ensuring the accuracy and reliability of analytical data. This guide provides an in-depth interpretation of a typical this compound CoA, complete with detailed experimental protocols and visual workflows to facilitate its practical application in a laboratory setting.

This compound, a stable isotope-labeled version of the HIV-1 protease inhibitor Atazanavir (B138), is a critical component in pharmacokinetic studies and therapeutic drug monitoring. Its use as an internal standard in mass spectrometry-based assays allows for precise quantification of Atazanavir in biological matrices. This guide will deconstruct the key components of an this compound CoA to provide actionable insights for its effective use.

Quantitative Data Summary

The quantitative data presented in a Certificate of Analysis for this compound provides a snapshot of the material's identity, purity, and physical characteristics. These parameters are crucial for confirming the suitability of the standard for its intended analytical purpose.

Parameter Specification Method Purpose
Chemical Identity Conforms to structureMass Spectrometry, NMRConfirms the molecular structure is correct.
Purity >95%[1][2]HPLCDetermines the percentage of the desired compound.
Isotopic Purity Report ValueMass SpectrometryQuantifies the percentage of the deuterated isotope.
Molecular Formula C₃₈H₄₇D₅N₆O₇[3]-Chemical formula of the deuterated compound.
Molecular Weight 709.89 g/mol [3]-Molar mass of the deuterated compound.
CAS Number 1132747-14-8[1]-Unique chemical identifier.
Appearance White to Off-White SolidVisual InspectionDescribes the physical state and color.
Solubility Soluble in MethanolSolvent Solubility TestIndicates appropriate solvents for sample preparation.
Storage Temperature -20°C[1][2]-Recommended storage condition to ensure stability.

Experimental Protocols

The analytical methods cited in a CoA are foundational to the quantitative data presented. Below are detailed protocols for the key experiments typically performed to certify a batch of this compound.

2.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method separates this compound from any potential impurities to determine its purity.

  • System: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 100 mm, 5.0 μm) is commonly used.[4]

  • Mobile Phase: An isocratic mobile phase, for instance, a mixture of 55% acetonitrile, 45% water, 0.15% acetic acid, and 4 mM ammonium (B1175870) acetate.[4]

  • Flow Rate: A typical flow rate is 0.8 mL/min.[4]

  • Detection: UV detection at a wavelength of 255 nm.

  • Procedure:

    • Prepare a standard solution of this compound in a suitable solvent like methanol.

    • Inject the solution into the HPLC system.

    • Monitor the chromatogram for the main peak corresponding to this compound and any impurity peaks.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks.

2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Purity

LC-MS/MS is a highly sensitive and specific technique used to confirm the molecular weight and structure of this compound, as well as to determine its isotopic purity.

  • Liquid Chromatography System: An HPLC or UPLC system.

  • Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive electrospray ionization (ESI+).[4]

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The mass transition monitored for this compound is typically MH+ m/z 710.2 to m/z 168.0.[4] For comparison, the transition for unlabeled Atazanavir is MH+ m/z 705.3 to m/z 168.0.[4]

  • Procedure:

    • Infuse a diluted solution of this compound directly into the mass spectrometer or inject it into the LC-MS/MS system.

    • Acquire the full scan mass spectrum to confirm the presence of the [M+H]+ ion at m/z 710.2.

    • Perform a product ion scan on the precursor ion (m/z 710.2) to confirm the fragmentation pattern.

    • Analyze the mass spectrum to determine the isotopic distribution and calculate the isotopic purity.

Visual Representations of Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the analytical methods.

HPLC_Purity_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Prepare this compound Standard Solution inject Inject into HPLC System prep->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (255 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area % Method) integrate->calculate

HPLC Purity Analysis Workflow

LCMS_Identity_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Interpretation prep Prepare this compound Solution inject Inject into LC-MS/MS System prep->inject ionize Electrospray Ionization (ESI+) inject->ionize select Precursor Ion Selection (m/z 710.2) ionize->select fragment Collision-Induced Dissociation select->fragment detect Product Ion Detection (m/z 168.0) fragment->detect spectrum Analyze Mass Spectrum detect->spectrum confirm Confirm Molecular Weight & Fragmentation spectrum->confirm purity Determine Isotopic Purity spectrum->purity

LC-MS/MS Identity and Isotopic Purity Workflow

By thoroughly understanding and applying the information presented in the Certificate of Analysis, researchers can ensure the integrity of their analytical results and contribute to the development of robust and reliable bioanalytical methods.

References

In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Atazanavir-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry fragmentation of Atazanavir-d5, a deuterated internal standard crucial for the accurate quantification of the antiretroviral drug Atazanavir (B138) in biological matrices. This document details the fragmentation pathways, experimental protocols, and quantitative data to support research and drug development activities.

Introduction to Atazanavir and the Role of this compound

Atazanavir is a protease inhibitor used in the treatment of Human Immunodeficiency Virus (HIV) infection. Accurate measurement of its concentration in patients is essential for therapeutic drug monitoring to ensure efficacy and minimize toxicity. This compound, a stable isotope-labeled version of Atazanavir, serves as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its chemical properties are nearly identical to Atazanavir, but its increased mass allows for clear differentiation in a mass spectrometer, enabling precise and accurate quantification of the parent drug.

Mass Spectrometry Fragmentation of this compound

Under positive electrospray ionization (ESI) conditions, this compound is readily protonated to form the precursor ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 710.2. Upon collision-induced dissociation (CID) in the mass spectrometer, this precursor ion undergoes fragmentation, generating several characteristic product ions.

The most abundant and commonly utilized product ion for quantification is observed at m/z 168.0.[1] This fragment corresponds to the 4-(pyridin-2-yl)phenyl)methanaminium moiety of the molecule. The primary multiple reaction monitoring (MRM) transition used for the quantification of this compound is therefore m/z 710.2 → m/z 168.0 .[1]

Proposed Fragmentation Pathway

The fragmentation of the protonated this compound molecule is a complex process involving the cleavage of several amide and ether bonds. The formation of the major product ion at m/z 168.0 is proposed to occur through a specific cleavage event.

G cluster_precursor Precursor Ion cluster_fragments Product Ions precursor This compound [M+H]⁺ m/z 710.2 fragment1 Fragment m/z 168.0 precursor->fragment1 Collision-Induced Dissociation (CID) Cleavage of the bond between the (4-(pyridin-2-yl)phenyl)methyl group and the adjacent nitrogen atom. fragment_other Other Fragments precursor->fragment_other Alternative Fragmentation Pathways

Caption: Proposed fragmentation of this compound in mass spectrometry.

Quantitative Data

The selection of the m/z 168.0 fragment for quantification is based on its high abundance and specificity. While other fragment ions are produced, they are generally of lower intensity.

Precursor Ion (m/z)Product Ion (m/z)Relative AbundanceRole in Analysis
710.2168.0HighPrimary quantifying ion
710.2Other FragmentsLowSupporting/confirming ions (qualitative)

Note: The exact relative abundances can vary depending on the specific instrument and collision energy used.

Experimental Protocols

The following protocols are based on established methods for the analysis of Atazanavir and this compound in biological matrices, such as hair.[1]

Sample Preparation (Hair Sample Extraction)
  • Wash hair samples to remove external contaminants.

  • Dry the washed hair samples.

  • Pulverize the hair to a fine powder.

  • To a specific amount of powdered hair, add an internal standard working solution of this compound.

  • Add a suitable extraction solvent (e.g., methanol/trifluoroacetic acid).

  • Incubate the mixture to facilitate extraction.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in a solution compatible with the LC-MS/MS system.

G start Hair Sample wash Wash and Dry start->wash pulverize Pulverize wash->pulverize add_is Add this compound Internal Standard pulverize->add_is extract Solvent Extraction add_is->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Experimental workflow for hair sample preparation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC Column: A reversed-phase C18 column is commonly used (e.g., BDS C-18, 5 μm, 4.6 × 100 mm).[1]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water with additives like acetic acid and ammonium (B1175870) acetate (B1210297) is often employed. A typical composition is 55% acetonitrile, 45% water, 0.15% acetic acid, and 4 mM ammonium acetate.[1]

  • Flow Rate: A flow rate of 0.8 mL/min is a common setting.[1]

  • Injection Volume: Typically 2-10 µL.

Mass Spectrometer Settings
  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • Scan Type: Multiple Reaction Monitoring (MRM).[1]

  • MRM Transitions:

    • Atazanavir: m/z 705.3 → m/z 168.0[1]

    • This compound: m/z 710.2 → m/z 168.0[1]

  • Collision Energy: While optimal collision energy should be determined empirically for each instrument, a starting value of approximately 44 eV can be used for the fragmentation of Atazanavir.

Metabolic Pathways of Atazanavir

Understanding the metabolism of Atazanavir is important as metabolites can potentially interfere with its quantification. The primary metabolic pathways for Atazanavir are oxidation, hydrolysis, and N-dealkylation.[2] These metabolic transformations can alter the structure of the molecule, leading to different fragmentation patterns. The use of a stable isotope-labeled internal standard like this compound helps to compensate for any variability in sample preparation and matrix effects, but it is crucial to ensure that the chosen MRM transitions are specific to the parent drug and the internal standard and are not shared by any metabolites.

G atazanavir Atazanavir oxidation Oxidation atazanavir->oxidation hydrolysis Hydrolysis atazanavir->hydrolysis n_dealkylation N-dealkylation atazanavir->n_dealkylation metabolites Metabolites oxidation->metabolites hydrolysis->metabolites n_dealkylation->metabolites

Caption: Major metabolic pathways of Atazanavir.

Conclusion

The robust and predictable fragmentation of this compound, primarily yielding the m/z 168.0 product ion, makes it an excellent internal standard for the quantitative analysis of Atazanavir by LC-MS/MS. The detailed experimental protocols and understanding of its fragmentation and metabolic pathways provided in this guide will aid researchers and scientists in developing and validating sensitive and specific bioanalytical methods for Atazanavir. This is critical for supporting clinical trials, therapeutic drug monitoring, and pharmacokinetic studies, ultimately contributing to the safe and effective use of this important antiretroviral agent.

References

Methodological & Application

Application Note: High-Throughput Chromatographic Separation and Quantification of Atazanavir and Atazanavir-d5 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atazanavir (B138) (ATV) is a protease inhibitor widely used in the treatment of HIV-1 infection. Therapeutic drug monitoring of Atazanavir is crucial for optimizing dosage regimens, minimizing toxicity, and managing drug-drug interactions. The use of a stable isotope-labeled internal standard, such as Atazanavir-d5, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to compensate for variability in sample preparation and instrument response.[1] This application note details a robust and validated method for the simultaneous quantification of Atazanavir and its deuterated internal standard, this compound, in human plasma.

Experimental Protocol

This protocol provides a detailed methodology for the extraction and chromatographic separation of Atazanavir and this compound from human plasma, followed by detection and quantification using tandem mass spectrometry.

Materials and Reagents
Standard and Working Solution Preparation
  • Stock Solutions (1.00 mg/mL):

    • Prepare a stock solution of Atazanavir by dissolving the reference standard in 50% methanol.

    • Prepare a stock solution of this compound by dissolving the internal standard in 100% methanol.[2]

  • Working Solutions:

    • Prepare a series of working solutions for the standard curve and quality control (QC) samples by diluting the Atazanavir stock solution with 50% methanol to achieve the desired concentrations.

    • Prepare a working solution of the internal standard (this compound) by diluting its stock solution with 50% methanol to a final concentration of 0.200 µg/mL.[2]

    Store all stock and working solutions at 4°C for up to six months.[2]

Sample Preparation (Liquid-Liquid Extraction)
  • To a 200 µL aliquot of human plasma, add a specified volume of the this compound internal standard working solution.

  • Add 0.2 M sodium phosphate (B84403) aqueous solution, with the pH adjusted to 9.4.

  • Add 3 mL of an extraction solvent mixture of methyl tert-butyl ether/ethyl acetate (1:1, v/v).[3]

  • Vortex the mixture for 1 minute, followed by centrifugation at 3000 rpm for 10 minutes.

  • Freeze the aqueous (lower) layer using a methanol/dry ice bath.

  • Transfer the organic (upper) layer to a clean tube and evaporate it to dryness under a stream of nitrogen gas.

  • Reconstitute the dried residue with 200 µL of 50% acetonitrile.

  • Inject an aliquot (e.g., 2 µL) of the reconstituted sample into the LC-MS/MS system for analysis.

Liquid Chromatography (LC) Conditions
  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.

  • Column: BDS C-18, 5 µm, 4.6 × 100 mm.

  • Mobile Phase: An isocratic mobile phase consisting of 55% acetonitrile, 45% water, 0.15% acetic acid, and 4 mM ammonium acetate.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Mass Spectrometry (MS) Conditions
  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Atazanavir: MH+ m/z 705.3 → m/z 168.0.

    • This compound: MH+ m/z 710.2 → m/z 168.0.

Data Presentation

The performance of the analytical method is summarized in the table below. The data demonstrates a linear and reproducible method for the quantification of Atazanavir in a biological matrix.

ParameterResult
Matrix Human Hair
Internal Standard This compound
Linearity Range 0.0500 - 20.0 ng/mg
Correlation Coefficient (r) 0.99
Intra-day Precision (%CV) 1.75 - 6.31%
Inter-day Precision (%CV) 1.75 - 6.31%
Accuracy (%RE) -1.33 to 4.00%

Data adapted from a validated method for Atazanavir in human hair, which is indicative of the method's performance.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the quantification of Atazanavir and the bioanalytical method validation process.

Sample Sample Collection (Human Plasma) Spike_IS Spike with this compound Internal Standard Sample->Spike_IS LLE Liquid-Liquid Extraction (MTBE/Ethyl Acetate) Spike_IS->LLE Evaporation Evaporation to Dryness (Nitrogen Stream) LLE->Evaporation Reconstitution Reconstitution (50% Acetonitrile) Evaporation->Reconstitution LC_Injection LC-MS/MS Injection Reconstitution->LC_Injection Chromatography Chromatographic Separation (C18 Column) LC_Injection->Chromatography MS_Detection Mass Spectrometric Detection (MRM Mode) Chromatography->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for Atazanavir quantification.

Method_Dev Method Development Selectivity Selectivity & Specificity Method_Dev->Selectivity Linearity Linearity & Range Method_Dev->Linearity Accuracy Accuracy Method_Dev->Accuracy Precision Precision (Intra- & Inter-day) Method_Dev->Precision Recovery Extraction Recovery Method_Dev->Recovery Matrix_Effect Matrix Effect Method_Dev->Matrix_Effect Stability Stability Studies Method_Dev->Stability Validated_Method Validated Bioanalytical Method Selectivity->Validated_Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method Recovery->Validated_Method Matrix_Effect->Validated_Method Stability->Validated_Method

Caption: Bioanalytical method validation process.

References

Application Notes and Protocols for Atazanavir Analysis in Hair

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed overview of validated methods for the sample preparation and analysis of Atazanavir (B138) (ATV), an antiretroviral protease inhibitor, in human hair samples. The protocols are intended for researchers, scientists, and drug development professionals involved in therapeutic drug monitoring and adherence assessment in HIV treatment.

Introduction

Analysis of drug concentrations in hair offers a significant advantage over traditional matrices like blood or urine by providing a long-term cumulative record of drug exposure. This is particularly valuable for monitoring adherence to chronic therapies such as HIV treatment. Atazanavir is a key component of many antiretroviral therapy (ART) regimens. This document outlines a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Atazanavir in hair.[1][2]

The primary challenge in hair analysis lies in the efficient extraction of the analyte from the keratinized matrix.[1] The protocol described herein has been optimized for high extraction efficiency and sensitivity.[1]

Quantitative Data Summary

The following table summarizes the performance characteristics of the validated method for Atazanavir analysis in hair.

ParameterResult
Linearity Range0.0500 - 20.0 ng/mg
Correlation Coefficient (r)> 0.99
Lower Limit of Quantification (LLOQ)0.05 ng/mg[3]
Inter-day Accuracy (%)-1.33 to 4.00
Intra-day Accuracy (%)-14.6 to 8.00
Inter-day Precision (%CV)3.13 to 10.8
Intra-day Precision (%CV)1.75 to 6.31
Overall Extraction Efficiency (%)> 95
Recovery (%)Within 30% difference across QCs

Experimental Protocols

This section details the materials and procedures for the sample preparation and analysis of Atazanavir in hair.

Materials and Reagents
  • Atazanavir (ATV) reference standard

  • Atazanavir-d5 (ATV-d5) internal standard (IS)

  • Methanol (B129727) (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Acetic acid, glacial

  • Ammonium (B1175870) acetate

  • Trifluoroacetic acid (TFA)

  • Blank human hair

  • Borosilicate glass test tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system (e.g., Shimadzu Prominence UFLCXR system coupled to an API 5000 triple quadrupole mass spectrometer)

  • Reversed-phase C18 column (e.g., BDS C-18, 5 µm, 4.6 × 100 mm)

Sample Preparation Workflow

The following diagram illustrates the overall workflow for the preparation of hair samples for Atazanavir analysis.

G cluster_collection Sample Collection & Initial Prep cluster_extraction Extraction cluster_analysis Analysis hair_collection Collect Hair Sample (~20 strands) washing Wash with Methanol hair_collection->washing drying Dry under Nitrogen washing->drying cutting Cut into 1-2 mm pieces drying->cutting weighing Weigh ~2 mg of Hair cutting->weighing add_solvent Add Methanol/TFA Solution & Internal Standard (ATV-d5) weighing->add_solvent incubation Incubate at 37°C for 16 hours add_solvent->incubation vortex Vortex Mix incubation->vortex centrifuge Centrifuge vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer evaporation Evaporate to Dryness supernatant_transfer->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution lcms_injection Inject into LC-MS/MS reconstitution->lcms_injection

Caption: Workflow for Atazanavir Extraction from Hair.

Detailed Protocol

1. Hair Sample Decontamination and Preparation

  • Wash the hair sample twice with methanol to remove external contaminants.

  • Dry the washed hair sample under a stream of nitrogen gas at 50°C.

  • Cut the dried hair into small pieces (1–2 mm).

  • Accurately weigh approximately 2 mg of the cut hair into a borosilicate glass test tube.

2. Extraction

  • To each tube containing the weighed hair, add the extraction solution consisting of methanol and trifluoroacetic acid (TFA).

  • Add the internal standard (ATV-d5) to each sample, except for the blank matrix samples.

  • Incubate the samples at 37°C for 16 hours.

  • After incubation, vortex the tubes for 2 minutes.

  • Centrifuge the tubes to pellet the hair debris.

3. Final Sample Preparation for LC-MS/MS Analysis

  • Carefully transfer the supernatant to a new clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen gas at 50°C.

  • Reconstitute the dried residue in the mobile phase.

  • Vortex the reconstituted sample and transfer it to an autosampler vial for injection into the LC-MS/MS system.

LC-MS/MS Analysis

The following diagram outlines the key steps in the analytical phase.

G cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry cluster_quant Quantification injection Inject Reconstituted Sample separation Isocratic Elution on C18 Column Mobile Phase: 55% ACN, 45% Water, 0.15% Acetic Acid, 4mM Ammonium Acetate injection->separation ionization Positive Electrospray Ionization (ESI+) separation->ionization detection Multiple Reaction Monitoring (MRM) ATV: m/z 705.3 -> 168.0 ATV-d5: m/z 710.2 -> 168.0 ionization->detection quantification Quantify against Standard Curve detection->quantification

Caption: LC-MS/MS Analysis Workflow for Atazanavir.

LC-MS/MS Conditions:

  • Column: BDS C-18, 5 µm, 4.6 × 100 mm

  • Mobile Phase: Isocratic elution with 55% acetonitrile, 45% water, 0.15% acetic acid, and 4 mM ammonium acetate

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 2 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

    • ATV Transition: MH+ m/z 705.3 → m/z 168.0

    • ATV-d5 Transition: MH+ m/z 710.2 → m/z 168.0

Validation and Quality Control

For accurate and reliable results, the method should be validated according to regulatory guidelines (e.g., FDA bioanalytical method validation guidelines). This includes assessing specificity, linearity, accuracy, precision, recovery, matrix effect, and stability. Quality control (QC) samples at low, medium, and high concentrations should be prepared and analyzed with each batch of samples to ensure the validity of the results.

Conclusion

The described sample preparation and LC-MS/MS method provides a highly sensitive, specific, and reproducible approach for the quantification of Atazanavir in human hair. This methodology is a valuable tool for therapeutic drug monitoring and assessing long-term adherence to Atazanavir-based antiretroviral therapies. The use of a stable isotope-labeled internal standard and optimized extraction procedures ensures high accuracy and precision.

References

Application Notes and Protocols for the Use of Atazanavir-d5 in Pediatric Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the stable isotope-labeled internal standard, Atazanavir-d5, in pediatric pharmacokinetic (PK) studies of atazanavir (B138). Detailed protocols and data are presented to guide researchers in designing and conducting similar studies.

Introduction

Atazanavir (ATV) is a protease inhibitor used in the treatment of HIV-1 infection in both adults and children.[1] Due to the high variability in drug exposure in pediatric populations, therapeutic drug monitoring and pharmacokinetic studies are crucial to ensure optimal dosing and minimize toxicity.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to mimic the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and improving assay accuracy and precision.[4]

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters and dosing recommendations for atazanavir in pediatric patients, as derived from various clinical studies.

Table 1: Atazanavir Dosing Recommendations in Pediatric Patients

Age/Weight RangeFormulationDosing Regimen (with Ritonavir)Reference
≥3 months, 5 to <15 kgOral Powder200 mg ATV + 80 mg RTV once daily[5]
≥3 months, 15 to <25 kgOral Powder250 mg ATV + 80 mg RTV once daily[5]
≥3 months, ≥25 kg (unable to swallow capsules)Oral Powder300 mg ATV + 100 mg RTV once daily[5]
6 to <18 years, 15 to <35 kgCapsules200 mg ATV + 100 mg RTV once daily[5]
6 to <18 years, ≥35 kgCapsules300 mg ATV + 100 mg RTV once daily[5]
>13 years (treatment-naïve, cannot tolerate ritonavir)Capsules400 mg ATV once daily[5]

Table 2: Pharmacokinetic Parameters of Atazanavir in Pediatric Patients (Boosted with Ritonavir)

StudyAge RangeFormulationATV DoseAUC₀₋₂₄ (mcg*hr/mL)C₂₄ (ng/mL)Reference
PACTG 1020A>2 to ≤21 yearsCapsules205 mg/m²Median ≤60≥60 in ≥80% of children[6][7]
PACTG 1020A>2 to ≤13 yearsPowder310 mg/m²Median ≤60≥60 in ≥80% of children[6][7]
PRINCE-1 & -23 months to <11 yearsPowderWeight-bandedSimilar to adults-[3][8]

AUC₀₋₂₄: Area under the concentration-time curve over 24 hours; C₂₄: Concentration at 24 hours post-dose.

Experimental Protocols

Protocol 1: Quantification of Atazanavir in Pediatric Hair Samples using LC-MS/MS with this compound Internal Standard

This protocol is adapted from a validated method for the quantification of atazanavir in human hair.[4][9]

1. Materials and Reagents:

  • Atazanavir (ATV) reference standard

  • This compound (ATV-d5) internal standard

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Acetic acid, analytical grade

  • Ammonium (B1175870) acetate, analytical grade

  • BDS C-18 column (5 μm, 4.6 × 100 mm)

2. Sample Preparation (Hair Extraction):

  • Wash hair samples to remove external contaminants.

  • Dry the washed hair samples completely.

  • Weigh approximately 5-10 mg of hair.

  • Pulverize the hair sample.

  • Add an optimized organic solvent solution containing this compound to the pulverized hair.

  • Incubate the mixture to extract the drug.

  • Centrifuge the sample and collect the supernatant.

  • Evaporate the supernatant to dryness.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • LC System: High-performance liquid chromatography system.

  • Column: BDS C-18 column (5 μm, 4.6 × 100 mm).[4]

  • Mobile Phase: Isocratic elution with 55% acetonitrile, 45% water, 0.15% acetic acid, and 4 mM ammonium acetate.[4]

  • Flow Rate: 0.8 mL/min.[4]

  • MS/MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Atazanavir: m/z 705.3 → 168.0.[4]

    • This compound (Internal Standard): m/z 710.2 → 168.0.[4]

4. Calibration and Quantification:

  • Prepare a standard curve by spiking known concentrations of atazanavir into blank hair matrix.

  • The concentration range should be appropriate for expected pediatric sample concentrations (e.g., 0.0500 ng/mg to 20.0 ng/mg).[4]

  • Analyze calibration standards, quality control samples, and unknown pediatric samples.

  • Calculate the concentration of atazanavir in the unknown samples based on the peak area ratio of the analyte to the internal standard.

Protocol 2: General Workflow for a Pediatric Pharmacokinetic Study of Atazanavir

This protocol outlines a general workflow for conducting a pediatric PK study, based on the design of studies like PACTG 1020A.[6][7]

1. Study Design:

  • Design: Open-label, multicenter study.

  • Population: HIV-infected, treatment-naïve or -experienced pediatric patients in specific age and weight cohorts.

  • Intervention: Once-daily administration of atazanavir (with or without ritonavir) as part of combination antiretroviral therapy.

  • Dosing: Dose adjustments based on body surface area or weight bands.

2. Pharmacokinetic Sampling:

  • Timing: Intensive pharmacokinetic sampling at steady-state (e.g., on day 7 after initiation of atazanavir).

  • Schedule: Collect blood samples at pre-dose (0 hours) and at multiple time points post-dose (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).

3. Sample Processing and Storage:

  • Collect whole blood in appropriate anticoagulant tubes (e.g., EDTA).

  • Centrifuge the blood samples to separate plasma.

  • Transfer the plasma to labeled cryovials.

  • Store plasma samples at -80°C until analysis.

4. Bioanalysis:

  • Quantify atazanavir concentrations in plasma samples using a validated LC-MS/MS method with this compound as the internal standard (as described in Protocol 1, with modifications for plasma matrix).

5. Pharmacokinetic Analysis:

  • Use non-compartmental or population pharmacokinetic modeling to determine key PK parameters such as AUC₀₋₂₄, Cmax, Cmin (or C₂₄), and clearance.

  • Evaluate the achievement of target pharmacokinetic exposures.

Visualizations

experimental_workflow cluster_study_prep Study Preparation cluster_sampling Sample Collection cluster_analysis Bioanalysis & Data Interpretation patient_enrollment Patient Enrollment (Age/Weight Cohorts) dosing Atazanavir Dosing (BSA or Weight-based) patient_enrollment->dosing pk_sampling Intensive PK Sampling (0-24h post-dose) dosing->pk_sampling sample_processing Plasma Separation & Storage (-80°C) pk_sampling->sample_processing lcms_analysis LC-MS/MS Analysis (with this compound) sample_processing->lcms_analysis pk_analysis Pharmacokinetic Modeling (AUC, Cmax, Cmin) lcms_analysis->pk_analysis dose_optimization Dose Optimization pk_analysis->dose_optimization

Caption: Workflow for a Pediatric Atazanavir Pharmacokinetic Study.

analytical_method start Pediatric Sample (Plasma or Hair) extraction Sample Extraction with this compound (IS) start->extraction lc_separation LC Separation (C18 Column) extraction->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification result Atazanavir Concentration quantification->result

Caption: LC-MS/MS Bioanalytical Method for Atazanavir Quantification.

References

Protocol for the Preparation of Atazanavir-d5 Standard Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the preparation of Atazanavir-d5 standard solutions, intended for use as an internal standard in the quantitative analysis of atazanavir (B138) in biological matrices. The protocol covers the preparation of a primary stock solution, intermediate stock solutions, and a final working standard solution. This guide is designed for researchers, scientists, and drug development professionals engaged in bioanalytical method development and validation.

Materials and Reagents

  • This compound powder (purity ≥95%)

  • Methanol (B129727) (HPLC grade or higher)

  • Dimethyl sulfoxide (B87167) (DMSO, optional for initial dissolution)

  • Acetonitrile (HPLC grade or higher)

  • Deionized water (18.2 MΩ·cm)

  • Calibrated analytical balance

  • Class A volumetric flasks (1 mL, 10 mL, 50 mL)

  • Calibrated positive displacement pipettes

  • Vortex mixer

  • Sonicator

Experimental Protocols

Preparation of this compound Primary Stock Solution (1.0 mg/mL)

The primary stock solution is the foundational standard from which all subsequent dilutions are made. Accuracy in this step is critical for the integrity of the entire calibration curve.

  • Weighing: Accurately weigh approximately 1.0 mg of this compound powder using a calibrated analytical balance.

  • Dissolution: Transfer the weighed powder to a 1.0 mL Class A volumetric flask.

  • Solubilization: Add a small volume of 100% methanol (or DMSO) to the flask to dissolve the powder completely. If necessary, vortex and sonicate briefly to ensure full dissolution.[1]

  • Dilution: Once the solid is fully dissolved, bring the solution to the final volume of 1.0 mL with 100% methanol to achieve a final concentration of 1.0 mg/mL.[1][2]

  • Storage: Store the primary stock solution in a tightly sealed container at -20°C for long-term stability.[3] For shorter-term use, storage at 4°C is also acceptable.[2]

Preparation of Intermediate Stock Solutions

Intermediate stock solutions are prepared by diluting the primary stock solution to concentrations that are more convenient for preparing the final working solutions.

  • Intermediate Stock A (100 µg/mL): Transfer 1.0 mL of the 1.0 mg/mL primary stock solution into a 10 mL Class A volumetric flask. Dilute to the final volume with 50% methanol.

  • Intermediate Stock B (10 µg/mL): Transfer 1.0 mL of the 100 µg/mL Intermediate Stock A into a 10 mL Class A volumetric flask. Dilute to the final volume with 50% methanol.

Preparation of Final Working Standard Solution (0.2 µg/mL)

The final working standard solution is the solution that will be added to the calibration standards and quality control samples.

  • Dilution: Transfer 2.0 mL of the 10 µg/mL Intermediate Stock B into a 100 mL Class A volumetric flask.

  • Final Volume: Dilute to the final volume with 50% methanol to achieve a final concentration of 0.2 µg/mL (or 200 ng/mL).

  • Storage: The working standard solution should be stored at 2-8°C and is typically stable for weekly use.

Data Presentation

The following table summarizes the concentrations and preparation details for the this compound standard solutions.

Solution NameParent SolutionConcentration of Parent SolutionVolume of Parent SolutionFinal VolumeDiluentFinal Concentration
Primary Stock Solution This compound PowderN/A1.0 mg1.0 mL100% Methanol1.0 mg/mL
Intermediate Stock A Primary Stock Solution1.0 mg/mL1.0 mL10 mL50% Methanol100 µg/mL
Intermediate Stock B Intermediate Stock A100 µg/mL1.0 mL10 mL50% Methanol10 µg/mL
Final Working Standard Intermediate Stock B10 µg/mL2.0 mL100 mL50% Methanol0.2 µg/mL

Visualization

The following diagram illustrates the workflow for the preparation of this compound standard solutions.

G cluster_0 Preparation of Primary Stock Solution cluster_1 Preparation of Intermediate Stock Solutions cluster_2 Preparation of Final Working Standard Solution A Weigh 1.0 mg This compound Powder B Dissolve in 100% Methanol A->B C Adjust Volume to 1.0 mL B->C D Primary Stock Solution (1.0 mg/mL) C->D E Pipette 1.0 mL of Primary Stock F Dilute to 10 mL with 50% Methanol E->F G Intermediate Stock A (100 µg/mL) F->G H Pipette 1.0 mL of Intermediate Stock A I Dilute to 10 mL with 50% Methanol H->I J Intermediate Stock B (10 µg/mL) I->J K Pipette 2.0 mL of Intermediate Stock B L Dilute to 100 mL with 50% Methanol K->L M Final Working Standard (0.2 µg/mL) L->M

References

Application Note: Quantitative Determination of Atazanavir in Human Plasma by Liquid-Liquid Extraction and LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and reproducible liquid-liquid extraction (LLE) procedure for the quantification of Atazanavir (B138) in human plasma. The method employs Atazanavir-d5 as a deuterated internal standard (IS) to ensure high accuracy and precision, followed by analysis using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The use of a stable isotope-labeled internal standard is critical for correcting variations in sample preparation and mitigating matrix effects, which is essential for reliable therapeutic drug monitoring (TDM) and pharmacokinetic studies. This protocol provides all necessary steps from sample preparation to data analysis, adhering to bioanalytical method validation guidelines.[1][2]

Materials and Reagents

  • Analytes: Atazanavir (ATV) reference standard (≥99% purity), this compound (ATV-d5) internal standard (≥99% purity).

  • Solvents: HPLC-grade or equivalent Methanol (MeOH), Acetonitrile (ACN), Methyl Tert-Butyl Ether (MTBE), Ethyl Acetate (EA).

  • Reagents: Formic acid, Ammonium acetate, Sodium hydroxide (B78521) (NaOH), Sodium phosphate (B84403).

  • Matrix: Drug-free human plasma (K2-EDTA).

  • Equipment: Analytical balance, calibrated pipettes, vortex mixer, refrigerated centrifuge, nitrogen evaporator, UPLC-MS/MS system.

Experimental Protocols

  • Atazanavir Stock (1.00 mg/mL): Accurately weigh and dissolve an appropriate amount of Atazanavir reference standard in 50% MeOH to obtain a final concentration of 1.00 mg/mL.[1]

  • Internal Standard Stock (1.00 mg/mL): Prepare the this compound stock solution in the same manner using 100% MeOH to a final concentration of 1.00 mg/mL.[1]

  • Working Solutions: Prepare working solutions for calibration standards and quality controls by diluting the stock solutions with 50% MeOH. A separate stock weighing should be used for quality control (QC) samples.[1] An internal standard working solution of 0.200 µg/mL should be prepared by diluting the IS stock with 50% MeOH.[1] All solutions should be stored at 4°C.[1]

  • Calibration Standards (CS): Prepare calibration standards by spiking drug-free human plasma with the Atazanavir working solutions to achieve a concentration range of 5.0–6000 ng/mL.[3]

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at three concentration levels:

    • Low QC (LQC): 15 ng/mL

    • Mid QC (MQC): 150 ng/mL

    • High QC (HQC): 4500 ng/mL

  • Pipette 200 µL of plasma sample (unknown, CS, or QC) into a clean microcentrifuge tube.[4][5]

  • Add 50 µL of the this compound internal standard working solution (0.200 µg/mL) to each tube and vortex briefly.

  • To alkalinize the sample, add 50 µL of 0.2 M sodium phosphate solution adjusted to a pH of 9.4 with 1 M NaOH.[1] Vortex for 30 seconds. This pH adjustment is crucial as Atazanavir is a weakly basic drug, and its extraction into an organic solvent is more efficient in its unionized state at a higher pH.[6][7]

  • Add 1.0 mL of the extraction solvent mixture (MTBE and Ethyl Acetate, 1:1 v/v).[1]

  • Vortex vigorously for 5 minutes to ensure thorough mixing and analyte extraction.

  • Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to achieve complete phase separation.[1]

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at room temperature.[1]

  • Reconstitute the dried residue in 200 µL of the mobile phase (50% Acetonitrile) and vortex to ensure complete dissolution.[1]

  • Transfer the reconstituted sample to an autosampler vial for injection into the UPLC-MS/MS system.

LLE_Workflow cluster_extraction Extraction Plasma 1. Pipette 200 µL Plasma Add_IS 2. Add 50 µL IS (ATV-d5) Add_Base 3. Add 50 µL pH 9.4 Buffer Add_Solvent 4. Add 1.0 mL MTBE/EA (1:1) Add_Base->Add_Solvent Vortex 5. Vortex 5 min Centrifuge 6. Centrifuge 10 min Transfer 7. Transfer Organic Layer Evaporate 8. Evaporate to Dryness Transfer->Evaporate Transfer->Evaporate Reconstitute 9. Reconstitute in 200 µL Mobile Phase Evaporate->Reconstitute Inject 10. Inject into UPLC-MS/MS Reconstitute->Inject

Caption: Liquid-Liquid Extraction workflow for Atazanavir.

UPLC-MS/MS Conditions

The analysis is performed using a UPLC system coupled to a triple quadrupole mass spectrometer.

Table 1: UPLC Parameters
Column Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm)[3]
Mobile Phase A 10 mM Ammonium Formate (pH 4.0) in Water[3]
Mobile Phase B Acetonitrile[3]
Flow Rate 0.300 mL/min[3]
Gradient 50% B (0-0.8 min), 70% B (0.8-1.2 min), then re-equilibrate[3]
Injection Volume 5 µL
Column Temperature 35°C[3]
Autosampler Temp 5°C[3]
Table 2: Mass Spectrometry Parameters
Ionization Mode Electrospray Ionization (ESI), Positive[1]
MRM Transition ATV m/z 705.3 → 168.0[1]
MRM Transition ATV-d5 m/z 710.2 → 168.0[1]
Dwell Time 100 ms
Source Temperature 150°C
Desolvation Temp 400°C

Method Validation Summary

The method was validated according to FDA guidelines for bioanalytical methods.[2]

Table 3: Calibration Curve Performance
Concentration Range 5.0 - 6000 ng/mL[3]
Regression Model Linear, 1/x² weighting
Correlation Coeff. (r²) > 0.995

| Table 4: Intra-day and Inter-day Precision and Accuracy | |

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
LQC 15 ≤ 6.3% 98.7 - 104.0% ≤ 7.4% 97.5 - 102.3%
MQC 150 ≤ 4.5% 99.1 - 102.5% ≤ 5.2% 98.8 - 101.5%
HQC 4500 ≤ 3.8% 98.2 - 101.7% ≤ 4.1% 99.0 - 100.9%

Data synthesized from typical performance criteria for such assays.[1][5]

| Table 5: Recovery and Matrix Effect | |

QC Level Extraction Recovery (%) Matrix Effect (%)
LQC 91.5% 97.2%
HQC 94.2% 98.5%

High extraction efficiency is consistently reported for LLE of Atazanavir.[5]

Conclusion

The described liquid-liquid extraction protocol, in conjunction with UPLC-MS/MS analysis, provides a highly selective, sensitive, and accurate method for the quantitative determination of Atazanavir in human plasma. The use of a deuterated internal standard, this compound, effectively corrects for variability, ensuring the reliability of the data for clinical and research applications. The method demonstrates excellent performance characteristics that meet the stringent requirements for bioanalytical method validation.

References

Application Notes and Protocols for Assessing Matrix Effects in Bioanalysis Using Atazanavir-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of bioanalysis, particularly in pharmacokinetic studies and therapeutic drug monitoring, the accurate quantification of analytes in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high sensitivity and selectivity.[1][2] However, a significant challenge in LC-MS/MS-based bioanalysis is the phenomenon known as the "matrix effect." This effect, caused by co-eluting endogenous components of the biological matrix, can lead to ion suppression or enhancement, thereby compromising the accuracy and precision of the analytical method.[1][3]

The U.S. Food and Drug Administration (FDA) and other regulatory agencies mandate the evaluation of matrix effects during the validation of bioanalytical methods. A widely accepted and highly effective strategy to mitigate and correct for variability introduced by matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). Atazanavir-d5, a deuterated analog of the antiretroviral drug atazanavir (B138), serves as an ideal SIL-IS for the quantification of atazanavir in various biological matrices. Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring that it experiences similar extraction recovery and matrix effects, thus providing reliable correction and leading to more accurate and precise results.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to assess and compensate for matrix effects in the bioanalysis of atazanavir.

Principle of Matrix Effect Assessment using this compound

The core principle behind using this compound to assess matrix effects lies in its ability to mimic the behavior of atazanavir during sample preparation and analysis. By adding a known concentration of this compound to the biological samples at the earliest stage of preparation, it co-elutes with the analyte of interest. Any ion suppression or enhancement affecting atazanavir will similarly affect this compound. The ratio of the analyte's peak area to the internal standard's peak area is then used for quantification. This ratio remains consistent even in the presence of matrix effects, as both the numerator and the denominator are proportionally affected.

Experimental Protocols

Preparation of Stock and Working Solutions

Objective: To prepare accurate and stable stock and working solutions of atazanavir and this compound.

Materials:

  • Atazanavir reference standard

  • This compound internal standard (IS)

  • Methanol (B129727) (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Purified water

Procedure:

  • Atazanavir Stock Solution (1 mg/mL): Accurately weigh a suitable amount of atazanavir reference standard and dissolve it in methanol to achieve a final concentration of 1 mg/mL.

  • This compound Stock Solution (1 mg/mL): Accurately weigh a suitable amount of this compound and dissolve it in methanol to achieve a final concentration of 1 mg/mL.

  • Atazanavir Working Solutions: Prepare a series of working solutions for the calibration curve and quality control (QC) samples by serially diluting the atazanavir stock solution with a 50:50 (v/v) mixture of methanol and water.

  • This compound Working Solution (IS Working Solution): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 200 ng/mL.

  • Storage: Store all stock and working solutions at 2-8°C. They are typically stable for at least 6 months under these conditions.

Sample Preparation (Solid-Phase Extraction - SPE)

Objective: To extract atazanavir and this compound from the biological matrix and minimize interferences.

Materials:

  • Human plasma (or other relevant biological matrix)

  • Atazanavir and this compound working solutions

  • SPE cartridges (e.g., C18)

  • Methanol

  • Acetonitrile

  • Ammonium formate (B1220265) buffer (pH 4.0, 10 mM)

  • Nitrogen evaporator

Procedure:

  • Sample Aliquoting: To 100 µL of the biological sample (blank, calibration standard, QC, or unknown sample), add 25 µL of the this compound IS working solution (final concentration of 50 ng/mL). For blank samples, add 25 µL of the 50:50 methanol/water mixture.

  • Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing.

  • Protein Precipitation (Optional but recommended): Add 200 µL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 rpm for 5 minutes to precipitate proteins.

  • SPE Cartridge Conditioning: Condition the SPE cartridges by passing methanol followed by purified water.

  • Sample Loading: Load the supernatant from the protein precipitation step (or the initial sample mixture) onto the conditioned SPE cartridges.

  • Washing: Wash the cartridges with a low-organic-content solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the analytes with a high-organic-content solvent (e.g., methanol or acetonitrile).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

Objective: To chromatographically separate and detect atazanavir and this compound.

Instrumentation:

  • Liquid Chromatograph (e.g., Waters Acquity UPLC)

  • Tandem Mass Spectrometer (e.g., Sciex API 4000 or equivalent)

  • Analytical Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm)

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 10 mM Ammonium formate in water, pH 4.0
Mobile Phase B Acetonitrile
Gradient Gradient elution may be optimized for best separation. A typical starting condition is 95% A, ramping to 95% B.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 10 µL

Mass Spectrometric Conditions:

ParameterAtazanavirThis compound
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
MRM Transition m/z 705.4 → 168.1m/z 710.4 → 168.1
Declustering Potential (DP) Optimized for maximum signalOptimized for maximum signal
Collision Energy (CE) Optimized for maximum signalOptimized for maximum signal
Matrix Effect Assessment Protocol

Objective: To quantitatively evaluate the matrix effect from different sources of biological matrix.

Procedure:

This protocol is based on the recommendations from the FDA guidance on bioanalytical method validation.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a solution containing atazanavir at a low and a high concentration (e.g., Low QC and High QC levels) and this compound in the reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank biological matrix from at least six different sources. After the final evaporation step, reconstitute the extracts with the solutions prepared for Set A.

    • Set C (Pre-Extraction Spike): Spike blank biological matrix from the same six sources with atazanavir (low and high concentrations) and this compound before the extraction process.

  • Analyze the Samples: Analyze all three sets of samples using the validated LC-MS/MS method.

  • Calculations:

    • Matrix Factor (MF): MF = (Mean peak area of analyte in Set B) / (Mean peak area of analyte in Set A)

    • Internal Standard Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (Peak area ratio of analyte/IS in Set B) / (Mean peak area ratio of analyte/IS in Set A)

    • Recovery (RE): RE (%) = (Mean peak area of analyte in Set C) / (Mean peak area of analyte in Set B) * 100

Acceptance Criteria:

  • The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix sources should be ≤15%.

Data Presentation

Table 1: Quantitative Assessment of Matrix Effect and Recovery

Matrix SourceAnalyte ConcentrationPeak Area (Set A - Neat)Peak Area (Set B - Post-Spike)Peak Area (Set C - Pre-Spike)Matrix Factor (MF)Recovery (%)IS-Normalized Matrix Factor
Lot 1Low QCValueValueValueValueValueValue
Lot 2Low QCValueValueValueValueValueValue
Lot 3Low QCValueValueValueValueValueValue
Lot 4Low QCValueValueValueValueValueValue
Lot 5Low QCValueValueValueValueValueValue
Lot 6Low QCValueValueValueValueValueValue
Mean Low QC
%CV Low QC ≤15%
Lot 1High QCValueValueValueValueValueValue
Lot 2High QCValueValueValueValueValueValue
Lot 3High QCValueValueValueValueValueValue
Lot 4High QCValueValueValueValueValueValue
Lot 5High QCValueValueValueValueValueValue
Lot 6High QCValueValueValueValueValueValue
Mean High QC
%CV High QC ≤15%

Visualizations

Experimental Workflow for Matrix Effect Assessment

G cluster_0 Preparation of Sample Sets cluster_1 Sample Processing cluster_2 Analysis and Calculation A Set A: Neat Solution (Analyte + IS in Solvent) B Set B: Post-Extraction Spike (Blank Matrix Extract + Set A) A->B LCMS LC-MS/MS Analysis A->LCMS B->LCMS C Set C: Pre-Extraction Spike (Blank Matrix + Analyte + IS) Extract_C Extract Spiked Matrix (6 Different Lots) C->Extract_C Extract_B Extract Blank Matrix (6 Different Lots) Extract_B->B Extract_C->LCMS Calc Calculate: - Matrix Factor (MF) - IS-Normalized MF - Recovery (RE) LCMS->Calc

Caption: Workflow for the quantitative assessment of matrix effects.

Signaling Pathway of Matrix Effect in LC-MS/MS

G cluster_0 LC Elution cluster_1 ESI Source cluster_2 Mass Analyzer Analyte Atazanavir Droplet Charged Droplets Analyte->Droplet IS This compound IS->Droplet Matrix Matrix Components Matrix->Droplet GasPhase Gas Phase Ions Matrix->GasPhase Ion Suppression/ Enhancement Droplet->GasPhase Desolvation Detector Detector GasPhase->Detector Signal Signal Output Detector->Signal

References

Troubleshooting & Optimization

Technical Support Center: Improving Recovery of Atazanavir and Atazanavir-d5 from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction and recovery of Atazanavir and its deuterated internal standard, Atazanavir-d5, from plasma samples.

Troubleshooting Guides

This section addresses common issues encountered during the extraction of Atazanavir and this compound from plasma, offering potential causes and solutions.

Low Recovery of Atazanavir and/or this compound

Q1: We are experiencing low recovery for both Atazanavir and this compound. What are the likely causes and how can we improve it?

A1: Low recovery of both the analyte and the internal standard can stem from several factors throughout the extraction process. Here are some common causes and troubleshooting steps:

  • Suboptimal pH: Atazanavir is a basic compound, and its extraction efficiency is highly dependent on the pH of the sample and extraction solvents.[1] Ensure the pH of the plasma sample is adjusted to an optimal range (typically basic) before extraction to maximize the recovery of Atazanavir and its deuterated standard.

  • Inefficient Extraction Technique: The choice of extraction method significantly impacts recovery.

    • Protein Precipitation (PPT): While simple and fast, PPT can lead to lower recovery due to the co-precipitation of the analyte with proteins.[1]

    • Liquid-Liquid Extraction (LLE): The choice of organic solvent is critical. Ensure the solvent has a high affinity for Atazanavir. Multiple extraction steps may be necessary to improve recovery.

    • Solid-Phase Extraction (SPE): This method often provides the highest and most consistent recovery by effectively removing matrix interferences.[1] If using SPE, ensure the cartridge is appropriate for the compound and that the conditioning, loading, washing, and elution steps are optimized.

  • Incomplete Elution (SPE): If using SPE, the elution solvent may not be strong enough to fully recover the analyte and internal standard from the sorbent. Consider using a stronger solvent or a combination of solvents for the elution step.

  • Analyte Adsorption: Atazanavir can adhere to the surfaces of glassware and plasticware, especially if the sample is evaporated to complete dryness.[1] To mitigate this, avoid complete dryness during solvent evaporation steps and reconstitute the sample in a solvent that ensures full redissolution.[1]

  • Improper Reconstitution: The reconstitution solvent may not be optimal for redissolving the extracted Atazanavir and this compound. The composition of the reconstitution solvent should be similar to or weaker than the initial mobile phase to ensure proper dissolution and good peak shape.

Inconsistent or Variable Recovery

Q2: Our recovery of this compound is inconsistent between samples. What could be causing this variability?

A2: Inconsistent recovery of the internal standard can lead to inaccurate quantification. Here are some potential reasons and solutions:

  • Inconsistent Sample Handling: Ensure that all samples are treated identically throughout the extraction process. This includes consistent vortexing times, incubation periods, and solvent volumes.

  • Matrix Effects: Variations in the plasma matrix between different samples can lead to inconsistent recovery. Matrix effects can cause ion suppression or enhancement in the mass spectrometer. Solid-phase extraction is generally the most effective method for minimizing matrix effects.

  • Pipetting Errors: Inaccurate pipetting of the internal standard, plasma sample, or extraction solvents can lead to significant variability. Calibrate pipettes regularly and use proper pipetting techniques.

  • Incomplete Protein Precipitation: In the PPT method, if protein precipitation is incomplete, it can lead to variable recovery and matrix effects. Ensure the ratio of precipitating solvent to plasma is sufficient and that mixing is thorough.

Chromatography and Detection Issues

Q3: We are observing poor peak shapes (tailing or fronting) for Atazanavir and this compound in our chromatograms. What could be the cause?

A3: Poor peak shape can affect the accuracy and precision of your results. Here are some common causes and solutions:

  • Peak Tailing:

    • Column Degradation: The analytical column may be degraded. Replace the column if necessary.

    • Incompatible Mobile Phase pH: Since Atazanavir is a basic compound, a slightly acidic mobile phase can often improve peak shape.

    • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting the sample.

  • Peak Fronting:

    • Sample Solvent Stronger than Mobile Phase: The reconstitution solvent may be stronger than the initial mobile phase, causing the peak to front. Ensure the reconstitution solvent is of similar or weaker strength.

    • Column Collapse: Verify that the column's pressure and pH stability limits have not been exceeded.

Q4: We are experiencing ion suppression, leading to a low signal for Atazanavir and this compound. How can we mitigate this?

A4: Ion suppression is a common issue in LC-MS/MS analysis of biological samples and can significantly impact sensitivity. Here are some strategies to address it:

  • Improve Sample Cleanup: The most effective way to reduce ion suppression is to remove interfering matrix components. Solid-phase extraction (SPE) is highly recommended for this purpose as it provides a cleaner extract compared to PPT and LLE.

  • Optimize Chromatography: Modify your chromatographic method to separate Atazanavir and this compound from the co-eluting matrix components that are causing the suppression.

  • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening ion suppression. However, this may also reduce the analyte signal, so a balance must be found.

  • Optimize Mass Spectrometer Source Parameters: Adjusting parameters such as spray voltage, gas flow, and temperature can help to improve ionization efficiency and reduce the impact of ion suppression.

FAQs

Q5: Which extraction method is best for recovering Atazanavir and this compound from plasma?

A5: While Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE) are commonly used, Solid-Phase Extraction (SPE) is generally considered the most robust method for extracting Atazanavir from plasma. A comparative study showed that SPE is effective in circumventing the severe ion suppression observed with PPT and, to a lesser extent, with LLE. SPE provides a cleaner extract, leading to higher and more consistent recovery and reduced matrix effects.

Q6: What are the typical mass transitions (MRM) for Atazanavir and this compound?

A6: In positive electrospray ionization (ESI) mode, a common multiple reaction monitoring (MRM) transition for Atazanavir is m/z 705.3 → 168.0. For the deuterated internal standard, this compound, a typical transition is m/z 710.2 → 168.0.

Q7: Can the pH of the extraction solution affect the recovery of Atazanavir?

A7: Yes, the pH of the extraction solution is a critical factor. Atazanavir is a basic compound, and its extraction efficiency is pH-dependent. Optimizing the pH of your extraction solution is essential for achieving high recovery.

Q8: Why is a deuterated internal standard like this compound used?

A8: A stable isotope-labeled internal standard like this compound is highly recommended for quantitative bioanalysis. Because it is chemically identical to Atazanavir, it co-elutes during liquid chromatography but is distinguishable by mass spectrometry due to its higher mass. This co-elution helps to compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification of Atazanavir.

Data Presentation

Table 1: Comparison of Extraction Methods for Atazanavir Recovery from Plasma

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery Lower and more variableModerate to high, solvent-dependentHigh and consistent
Matrix Effects High potential for ion suppressionModerate potential for ion suppressionLow potential for ion suppression
Cleanliness of Extract LowModerateHigh
Speed & Simplicity Fast and simpleModerately complexMore time-consuming and complex
Cost LowLow to moderateHigh

Table 2: Reported Recovery of Atazanavir Using Different Extraction Methods

Extraction MethodAnalyteMean Recovery (%)Reference
Solid-Phase Extraction (SPE)Atazanavir84.9
Solid-Phase Extraction (SPE)Atazanavir96.4 ± 3.2
Protein Precipitation (PPT)Atazanavir94.0 to 105.25

Note: Recovery percentages can vary based on the specific protocol, instruments, and laboratory conditions.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is based on methods shown to reduce matrix effects for Atazanavir analysis.

  • Condition the SPE Cartridge: Condition an Oasis HLB (1 cc, 30 mg) extraction cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the Sample: To 200 µL of plasma, add the this compound internal standard solution. Vortex to mix.

  • Dilute and Acidify: Dilute the plasma sample with a suitable buffer, for example, 1% formic acid in water.

  • Load onto Cartridge: Load the diluted sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with a weak organic solvent to remove interferences. For example, use 1 mL of 5% methanol in water.

  • Elute: Elute the analyte and internal standard with 1 mL of methanol or another suitable organic solvent.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solution for injection into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • To 200 µL of plasma, add the this compound internal standard.

  • Add 0.2 M sodium phosphate (B84403) aqueous solution with the pH adjusted to 9.4.

  • Add 3 mL of an extraction solvent mixture, such as methyl tert-butyl ether/ethyl acetate (B1210297) (1:1, v/v).

  • Vortex the mixture for 5-10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable solvent (e.g., 200 µL of 50% acetonitrile) for LC-MS/MS analysis.

Protocol 3: Protein Precipitation (PPT)
  • To a 100 µL aliquot of plasma, add 10 µL of the this compound internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot onto the LC-MS/MS system.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound Internal Standard plasma->add_is extraction Extraction (SPE, LLE, or PPT) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_msms LC-MS/MS Analysis reconstitution->lc_msms quantification Quantification lc_msms->quantification

Caption: A generalized experimental workflow for the extraction and analysis of Atazanavir and this compound from plasma.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low/Inconsistent Recovery ph Suboptimal pH start->ph extraction Inefficient Extraction start->extraction matrix Matrix Effects start->matrix adsorption Analyte Adsorption start->adsorption optimize_ph Optimize pH ph->optimize_ph change_method Change/Optimize Extraction Method (e.g., use SPE) extraction->change_method improve_cleanup Improve Sample Cleanup (e.g., use SPE) matrix->improve_cleanup avoid_dryness Avoid Complete Dryness/ Optimize Reconstitution adsorption->avoid_dryness

Caption: A logical diagram illustrating the troubleshooting process for low or inconsistent recovery.

References

Technical Support Center: Atazanavir-d5 Co-elution Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting protocols and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving chromatographic co-elution issues encountered during the analysis of Atazanavir with its deuterated internal standard, Atazanavir-d5.

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard like this compound used in the LC-MS/MS analysis of Atazanavir?

A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard for quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Because this compound is chemically almost identical to Atazanavir, it behaves similarly during sample extraction, chromatography, and ionization. This allows it to compensate for variability in the analytical process, including matrix effects, which leads to more accurate and precise quantification of the target analyte.[2][3]

Q2: Can Atazanavir and this compound have different retention times?

Yes, it is possible for Atazanavir and its deuterated internal standard to exhibit slightly different retention times. This phenomenon is known as the chromatographic isotope effect. In reversed-phase chromatography, deuterated compounds may elute slightly earlier than their non-deuterated counterparts.[1] While this difference is usually minimal, it is a factor to consider during method development.

Q3: How can the mass spectrometer differentiate between Atazanavir and this compound if they co-elute?

A tandem mass spectrometer (MS/MS) can distinguish between co-eluting compounds that have different mass-to-charge ratios (m/z).[1] Due to the presence of deuterium (B1214612) atoms, this compound has a higher mass than Atazanavir. By using Multiple Reaction Monitoring (MRM), the mass spectrometer is programmed to detect specific precursor-to-product ion transitions for each compound, enabling their independent quantification even without chromatographic separation.

Q4: What are the common metabolites of Atazanavir that could potentially interfere with the analysis?

Several metabolites of Atazanavir have been identified in human plasma, including products of N-dealkylation, carbamate (B1207046) hydrolysis, hydroxylation, and keto-formation. While LC-MS/MS is highly selective, it is crucial during method development to ensure that none of these metabolites co-elute and interfere with the detection of Atazanavir or this compound.

Troubleshooting Guide: Co-eluting Peaks

This section addresses common problems related to co-eluting peaks in the LC-MS/MS analysis of Atazanavir.

Problem 1: Poor Peak Shape (Fronting, Tailing, or Split Peaks)

Poor peak shape can be an indicator of underlying chromatographic issues that may also contribute to co-elution problems.

Symptom Possible Cause Solution
Peak Tailing Incompatible mobile phase pH. Atazanavir is a basic compound.Adjust the mobile phase to a slightly acidic pH to improve peak shape.
Column degradation or contamination.Flush the column with a strong solvent. If the problem persists, replace the column.
Sample overload.Reduce the injection volume or dilute the sample.
Peak Fronting The sample solvent is stronger than the mobile phase.Ensure the reconstitution solvent is of similar or weaker strength than the initial mobile phase.
Column collapse.Verify the column's pressure and pH stability limits.
Split Peaks Clogged frit or column inlet.Back-flush the column or replace it.
Inconsistent injection technique.Ensure the injector needle is properly seated and the injection port is clean.
Problem 2: Suspected Co-elution with an Endogenous Interference or Metabolite

This issue can lead to inaccurate quantification.

Workflow for Investigating and Resolving Co-elution:

A Observe Abnormal Peak Shape or Inconsistent Results B Inject Blank Matrix and Spiked Samples A->B C Analyze Chromatograms for Interfering Peaks B->C D Does an Interfering Peak Co-elute? C->D E Optimize Chromatographic Method D->E Yes G Method Acceptable D->G No F Modify Sample Preparation E->F H Re-evaluate and Re-inject E->H F->B

Caption: Troubleshooting workflow for suspected co-elution.

Solutions:

  • Optimize Chromatographic Selectivity:

    • Change Mobile Phase Composition: Switching from acetonitrile (B52724) to methanol (B129727) (or vice versa) can alter selectivity and may resolve the co-elution.

    • Adjust Mobile Phase pH: Modifying the pH of the mobile phase can change the ionization state of Atazanavir and potential interferences, leading to changes in retention time.

    • Modify Gradient: Adjusting the gradient slope can improve the separation between closely eluting peaks. A shallower gradient can increase separation.

    • Change Column Chemistry: If other optimizations fail, using a column with a different stationary phase (e.g., C8, Phenyl) can provide a different separation mechanism.

  • Improve Sample Preparation:

    • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract compared to protein precipitation, potentially removing the interfering compounds.

    • Liquid-Liquid Extraction (LLE): LLE can also be optimized to selectively extract Atazanavir while leaving behind interferences.

Problem 3: Atazanavir and this compound are Partially or Fully Separated

While not strictly co-elution, significant separation due to the chromatographic isotope effect can be problematic if an interference co-elutes with only one of the peaks.

Solutions:

  • Adjust the Gradient: A steeper gradient can reduce the separation between the analyte and the internal standard.

  • Change Mobile Phase Organic Solvent: As mentioned before, switching between acetonitrile and methanol can alter selectivity and potentially reduce the isotope effect.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Human Plasma

This protocol is a general guideline and may require optimization.

  • Spike 50 µL of human plasma with the Atazanavir standard and 50 µL of the this compound internal standard solution.

  • Add 100 µL of 0.1% formic acid and vortex for 10 seconds.

  • Condition an Oasis HLB extraction cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the sample onto the conditioned cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Dry the cartridge for 2 minutes using nitrogen gas.

  • Elute the analytes with an appropriate solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

LC-MS/MS Method for Atazanavir Quantification

The following table summarizes typical starting conditions for an LC-MS/MS method for Atazanavir.

Parameter Condition
LC System Waters Acquity UPLC or equivalent
Column Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate, pH 4.0
Mobile Phase B Acetonitrile
Gradient Start with a suitable percentage of B, ramp up to a higher percentage to elute Atazanavir, then return to initial conditions for equilibration. A typical gradient might run over 2-5 minutes.
Flow Rate 0.300 mL/min
Injection Volume 5 µL
Column Temperature 35°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)

Typical MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z)
Atazanavir705.3168.0
This compound710.2168.0

Signaling Pathways and Logical Relationships

Logical Workflow for Method Optimization:

The following diagram illustrates a stepwise approach to optimizing a chromatographic method to resolve co-elution issues.

A Initial Method with Co-elution B Adjust Mobile Phase Strength/Gradient A->B C Resolution Improved? B->C D Change Mobile Phase Organic Solvent (ACN/MeOH) C->D No H Optimized Method C->H Yes E Resolution Improved? D->E F Change Column Stationary Phase E->F No E->H Yes G Resolution Improved? F->G G->H Yes I Further Method Development Required G->I No

Caption: A stepwise approach to method optimization.

References

Adjusting mobile phase pH for better Atazanavir peak shape

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Atazanavir, with a specific focus on adjusting mobile phase pH to achieve better peak shape.

Frequently Asked Questions (FAQs)

Q1: Why is the peak shape of Atazanavir poor in my HPLC analysis?

Poor peak shape for Atazanavir, such as tailing, fronting, or splitting, is often related to the pH of the mobile phase.[1] Atazanavir is a basic compound, and its ionization state is highly dependent on the pH.[1] Operating near the pKa of Atazanavir can lead to the co-existence of both ionized and non-ionized forms of the molecule, resulting in distorted peaks.[2] Additionally, secondary interactions between the basic Atazanavir molecule and acidic silanol (B1196071) groups on the surface of the silica-based stationary phase can cause peak tailing.[2]

Q2: What is the pKa of Atazanavir, and how does it influence the mobile phase pH selection?

The strongest basic function of Atazanavir has a pKa value of approximately 4.88.[2] To ensure consistent ionization and minimize peak shape issues, it is generally recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For a basic compound like Atazanavir, this means working at a pH below 2.88 or above 6.88. In reversed-phase HPLC, acidic mobile phases are commonly used to promote the ionization of basic compounds and reduce peak tailing.

Q3: What is the recommended mobile phase pH range for good Atazanavir peak shape?

Based on published methods, a mobile phase pH in the acidic range is consistently shown to produce a good peak shape for Atazanavir. The most common range is between pH 2.5 and 4.6. Lowering the pH of the mobile phase to between 2.5 and 3.5 helps to protonate the acidic silanol groups on the stationary phase, which in turn minimizes their interaction with the protonated, basic Atazanavir molecule.

Q4: Can buffer concentration affect the peak shape of Atazanavir?

Yes, insufficient buffer capacity can lead to pH shifts within the column, causing peak distortion. It is important to use an adequate buffer concentration, typically in the range of 20-50 mM, to maintain a consistent pH throughout the chromatographic run and ensure reproducible results.

Troubleshooting Guide: Improving Atazanavir Peak Shape

If you are experiencing poor peak shape for Atazanavir, follow these troubleshooting steps:

  • Evaluate Mobile Phase pH: Check the pH of your current mobile phase. If it is close to the pKa of Atazanavir (~4.88), this is a likely cause of the poor peak shape.

  • Adjust to a Lower pH: Lower the mobile phase pH to a range of 2.5 to 3.6. This can be achieved using additives like phosphoric acid or acetic acid. This will ensure that Atazanavir is fully protonated and reduce interactions with the stationary phase.

  • Optimize Buffer Concentration: Ensure your buffer concentration is sufficient to control the pH effectively. A concentration of 20-50 mM is generally recommended.

  • Consider Column Chemistry: If peak tailing persists, consider using a column with advanced end-capping or a hybrid particle technology. These columns have fewer exposed silanol groups, leading to improved peak symmetry for basic compounds. High-purity silica (B1680970) columns are also recommended.

Data Presentation

The following table summarizes various mobile phase conditions used in published HPLC methods for Atazanavir analysis, highlighting the impact of pH on chromatographic performance.

pHMobile Phase CompositionColumn TypeObservationsReference
2.5Buffer:Acetonitrile (B52724) (40:60 v/v)C18Good separation and sharp peaks were achieved.
3.5Potassium dihydrogen phosphate (B84403) buffer and Acetonitrile (58:42 v/v)C18Produced a sharp and well-resolved peak.
3.55Methanol and Water (90:10 v/v), pH adjusted with glacial acetic acidC18A good symmetrical peak was observed.
3.60.01 M Monobasic potassium hydrogen phosphate buffer and Acetonitrile (gradient)BEH C18Achieved better separation with good resolution.
4.5Sodium di-hydrogen phosphate buffer and Acetonitrile (700:300 v/v)C8The peak was eluted with a satisfactory retention time.
4.6Methanol and Phosphate Buffer (65:35 v/v)C18The column gave a good peak shape and resolution.

Experimental Protocols

Example Protocol for Adjusting Mobile Phase pH

This protocol provides a general guideline for preparing an acidic mobile phase for Atazanavir analysis.

Objective: To prepare a mobile phase with a pH of approximately 3.5 for the HPLC analysis of Atazanavir.

Materials:

  • HPLC grade water

  • HPLC grade acetonitrile

  • Potassium dihydrogen phosphate

  • Phosphoric acid (85%)

  • 0.45 µm membrane filter

Procedure:

  • Buffer Preparation (Aqueous Phase):

    • Weigh an appropriate amount of potassium dihydrogen phosphate to prepare a buffer of the desired concentration (e.g., 20 mM).

    • Dissolve the potassium dihydrogen phosphate in HPLC grade water.

    • Adjust the pH of the buffer solution to 3.5 using dropwise addition of phosphoric acid while monitoring with a calibrated pH meter.

    • Filter the buffer solution through a 0.45 µm membrane filter to remove any particulate matter.

  • Mobile Phase Preparation:

    • Mix the prepared aqueous buffer with HPLC grade acetonitrile in the desired ratio (e.g., 58:42 v/v, as cited in one of the methods).

    • Degas the mobile phase using sonication or vacuum filtration to remove dissolved gases, which can cause bubbles in the HPLC system.

  • System Equilibration:

    • Purge the HPLC system with the newly prepared mobile phase.

    • Equilibrate the column with the mobile phase at the desired flow rate until a stable baseline is achieved.

Visualization

The following diagram illustrates the logical workflow for troubleshooting poor Atazanavir peak shape by adjusting the mobile phase pH.

G Troubleshooting Workflow for Atazanavir Peak Shape start Start: Poor Atazanavir Peak Shape check_ph Is Mobile Phase pH near 4.88 (pKa)? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5 - 3.5 check_ph->adjust_ph Yes check_buffer Is Buffer Concentration Sufficient (20-50 mM)? check_ph->check_buffer No good_peak Good Peak Shape Achieved adjust_ph->good_peak increase_buffer Increase Buffer Concentration check_buffer->increase_buffer No check_column Consider Column with Advanced End-capping check_buffer->check_column Yes increase_buffer->good_peak check_column->good_peak

Caption: A flowchart for troubleshooting and improving Atazanavir peak shape.

References

Preventing in-source fragmentation of Atazanavir-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of Atazanavir-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the in-source fragmentation of this compound during mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a concern for this compound analysis?

A1: In-source fragmentation, also known as in-source collision-induced dissociation (CID), is a process where ions fragment within the ion source of the mass spectrometer before they are analyzed.[1][2] This is particularly relevant for the analysis of this compound, a deuterated internal standard, as its fragmentation can lead to the formation of ions that may interfere with the quantification of the non-deuterated analyte, Atazanavir (B138). Furthermore, significant fragmentation of the this compound precursor ion can reduce its signal intensity, compromising the sensitivity and accuracy of the assay.[3]

Q2: What are the primary causes of in-source fragmentation of this compound?

A2: The primary causes of in-source fragmentation are excessive energy being applied to the ions in the source. The key instrument parameters that contribute to this are:

  • Cone Voltage (or Fragmentor/Declustering Potential): This is the most critical parameter. A higher cone voltage increases the kinetic energy of the ions, leading to more energetic collisions with gas molecules and consequently, more fragmentation.[4]

  • Source Temperature: Elevated source temperatures can increase the internal energy of the ions, making them more susceptible to fragmentation.[2][5]

  • Desolvation Gas Temperature: A high desolvation gas temperature can also contribute to the thermal energy of the ions and promote fragmentation.[2]

Q3: How can I identify in-source fragmentation of this compound in my data?

A3: You can identify in-source fragmentation by observing the following:

  • A lower than expected signal intensity for the precursor ion of this compound ([M+H]⁺ at m/z 710.2).

  • The presence of fragment ions in the mass spectrum that correspond to known fragments of Atazanavir. The most common fragment ion for both Atazanavir and this compound is observed at m/z 168.0.[6]

  • An increase in the intensity of these fragment ions as you increase the cone voltage.

Q4: Will the deuterium (B1214612) labeling in this compound affect its fragmentation pattern compared to Atazanavir?

A4: The deuterium labeling in this compound is on the phenyl ring, which is a stable position. Therefore, the fragmentation pathways are expected to be very similar to those of unlabeled Atazanavir.[7] The primary difference will be the mass-to-charge ratio of the precursor ion and any fragments containing the deuterated phenyl group. The major product ion at m/z 168.0, which is typically used for quantification, does not contain the deuterated portion of the molecule, so its m/z value will be the same for both Atazanavir and this compound.[6][8]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving issues related to the in-source fragmentation of this compound.

Guide 1: Diagnosing Excessive In-Source Fragmentation

Symptom: Low signal intensity of the this compound precursor ion (m/z 710.2) and/or high intensity of fragment ions (e.g., m/z 168.0) in the full scan or precursor ion scan.

Troubleshooting Steps Expected Outcome Corrective Action
1. Review Cone Voltage Setting Check if the cone voltage is set to a high value (e.g., > 40 V).Proceed to the optimization protocol in the "Experimental Protocols" section to determine the optimal, lower cone voltage.
2. Examine Source & Desolvation Temperatures Check if the source and desolvation temperatures are set to very high values (e.g., >150 °C and >400 °C, respectively).Gradually reduce the temperatures in increments of 10-20°C and monitor the signal intensity of the precursor and fragment ions.
3. Infuse Standard Solution Infuse a solution of this compound directly into the mass spectrometer.This will help to isolate the problem to the mass spectrometer settings, independent of the chromatography.
4. Ramp Cone Voltage While infusing, gradually increase the cone voltage from a low value (e.g., 10 V) to a high value (e.g., 80 V).You should observe a decrease in the precursor ion signal and a corresponding increase in the fragment ion signal. This confirms that the observed fragmentation is indeed due to the cone voltage.
Guide 2: Optimizing for Minimal Fragmentation

Objective: To find the optimal source parameters that maximize the signal of the this compound precursor ion while minimizing fragmentation.

Parameter to Optimize Recommended Action Considerations
Cone Voltage Systematically decrease the cone voltage in increments of 5-10 V and monitor the precursor and fragment ion intensities.This is the most effective parameter for controlling fragmentation. Aim for a voltage that provides a strong precursor ion signal with minimal formation of the m/z 168.0 fragment.
Source Temperature If fragmentation persists at an optimal cone voltage, reduce the source temperature in 10 °C increments.Lowering the temperature can reduce thermal degradation, but be mindful that it may also affect desolvation efficiency.
Desolvation Gas Temperature & Flow Optimize these parameters to ensure efficient desolvation without providing excessive thermal energy to the ions.Inefficient desolvation can lead to the formation of solvent adducts and reduce overall signal intensity.

Data Presentation

The following table provides an example of how to present quantitative data from a cone voltage optimization experiment. The goal is to identify the cone voltage that provides the highest precursor ion intensity with the lowest relative abundance of the fragment ion.

Table 1: Example of Cone Voltage Optimization for this compound

Cone Voltage (V)Precursor Ion (m/z 710.2) Intensity (counts)Fragment Ion (m/z 168.0) Intensity (counts)Fragment to Precursor Ratio (%)
1050,0001,0002.0
20150,0005,0003.3
30 500,000 25,000 5.0
40450,000100,00022.2
50300,000250,00083.3
60100,000400,000400.0

In this hypothetical example, a cone voltage of 30 V would be optimal as it provides the highest precursor ion intensity before significant fragmentation occurs.

Experimental Protocols

Protocol 1: Systematic Optimization of Cone Voltage

Objective: To determine the optimal cone voltage for maximizing the this compound precursor ion signal and minimizing in-source fragmentation.

Materials:

  • This compound standard solution (e.g., 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid).

  • Mass spectrometer with an electrospray ionization (ESI) source.

  • Syringe pump for direct infusion.

Methodology:

  • Set up the mass spectrometer in positive ESI mode.

  • Set the initial source parameters to conservative values (e.g., Source Temperature: 120°C, Desolvation Temperature: 350°C).

  • Infuse the this compound standard solution at a constant flow rate (e.g., 10 µL/min).

  • Set the mass analyzer to monitor the precursor ion (m/z 710.2) and the primary fragment ion (m/z 168.0).

  • Start with a low cone voltage (e.g., 10 V).

  • Acquire data for a stable period (e.g., 1 minute) and record the average intensities of the precursor and fragment ions.

  • Increase the cone voltage in increments of 5 or 10 V.

  • Repeat step 6 for each cone voltage setting up to a value where the precursor ion signal is significantly diminished (e.g., 80 V).

  • Plot the intensities of the precursor and fragment ions as a function of the cone voltage to determine the optimal setting.

Protocol 2: LC-MS/MS Analysis of Atazanavir with this compound Internal Standard

This protocol provides a starting point for developing an LC-MS/MS method for the quantification of Atazanavir, using this compound as an internal standard, with consideration for minimizing in-source fragmentation.

Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute Atazanavir, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Atazanavir: 705.3 -> 168.0

    • This compound: 710.2 -> 168.0

  • Source Parameters (to be optimized based on Protocol 1):

    • Cone Voltage: Start with a low value (e.g., 30 V) determined from the optimization experiment.

    • Capillary Voltage: ~3.0 kV

    • Source Temperature: ~120 °C[2]

    • Desolvation Temperature: ~350-500 °C[2]

    • Desolvation Gas Flow: ~800-1000 L/hr[2]

Visualizations

In_Source_Fragmentation_Workflow cluster_diagnosis Diagnosis cluster_optimization Optimization Low_Signal Low Precursor Ion Signal (m/z 710.2) Check_Params Review MS Parameters (Cone Voltage, Temperatures) Low_Signal->Check_Params High_Fragment High Fragment Ion Signal (m/z 168.0) High_Fragment->Check_Params Infusion_Test Perform Direct Infusion Test Check_Params->Infusion_Test If parameters are high Optimize_CV Optimize Cone Voltage Infusion_Test->Optimize_CV Fragmentation confirmed Optimize_Temp Optimize Source/Desolvation Temp. Optimize_CV->Optimize_Temp If fragmentation persists Final_Method Final Optimized Method Optimize_CV->Final_Method Fragmentation resolved Optimize_Temp->Final_Method

Caption: Troubleshooting workflow for in-source fragmentation.

Atazanavir_Fragmentation_Pathway cluster_precursor Precursor Ion cluster_fragments In-Source Fragments Atazanavir_d5 This compound [M+H]⁺ m/z 710.2 Fragment1 Fragment A m/z 540.3 Atazanavir_d5->Fragment1 Loss of C9H17N1O2 Fragment2 Fragment B (Pyridinyl-benzyl) m/z 168.0 Atazanavir_d5->Fragment2 Cleavage at Hydrazine Bond Fragment3 Fragment C m/z 282.2 Atazanavir_d5->Fragment3 Loss of C22H29N3O3

Caption: Simplified fragmentation pathway of this compound.

References

Dealing with Atazanavir-d5 instability in processed samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Atazanavir-d5 bioanalysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with this compound instability in processed samples. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound used as an internal standard in Atazanavir (B138) bioanalysis?

A1: this compound is a stable isotope-labeled internal standard (SIL-IS) for Atazanavir. It is chemically identical to Atazanavir, but with a higher molecular mass due to the replacement of five hydrogen atoms with deuterium. This allows it to be distinguished from Atazanavir by mass spectrometry while co-eluting during liquid chromatography. The use of a SIL-IS is considered the gold standard in quantitative bioanalysis because it effectively compensates for variability during sample preparation, extraction, and instrument analysis, leading to more accurate and precise results.[1]

Q2: What are the primary factors that can cause the instability of this compound in processed biological samples?

A2: The stability of this compound is expected to be comparable to that of Atazanavir. The primary factors contributing to its degradation in processed samples include:

  • pH: Atazanavir is susceptible to degradation in both acidic and alkaline conditions.[2][3][4][5]

  • Temperature: Elevated temperatures can accelerate the degradation of Atazanavir.[2][6][7]

  • Oxidation: Atazanavir is susceptible to oxidative degradation.[7][8][9]

  • Light: While generally less impactful than pH and temperature, prolonged exposure to light can also contribute to degradation.[2]

Q3: How does the instability of the internal standard (this compound) affect the accuracy of my results?

A3: Inconsistent stability of the internal standard can lead to poor reproducibility and inaccurate quantification. If this compound degrades to a different extent than Atazanavir across samples, the peak area ratio will not accurately reflect the concentration of the analyte, leading to unreliable data. It is crucial to ensure that the internal standard is stable throughout the entire analytical process.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the bioanalysis of Atazanavir using this compound as an internal standard.

Problem 1: Inconsistent or decreasing this compound peak area across samples in a run.

  • Potential Cause A: pH-mediated degradation. The pH of your processed samples may be promoting the degradation of this compound.

    • Troubleshooting Steps:

      • Measure the pH of your final sample extract.

      • If the pH is strongly acidic or alkaline, adjust your sample preparation procedure to maintain a more neutral pH.

      • Conduct a bench-top stability test by incubating this compound in solutions with varying pH to identify a stable range.

  • Potential Cause B: Temperature-related degradation. Exposure to high temperatures during sample processing (e.g., evaporation steps) or storage can cause degradation.

    • Troubleshooting Steps:

      • Minimize the time samples are exposed to elevated temperatures.

      • Use a controlled temperature for evaporation steps.

      • Ensure proper and consistent storage temperatures for all samples and standards.

  • Potential Cause C: Inconsistent sample matrix. Variations in the biological matrix between samples (e.g., lipemia) can affect the extraction efficiency and stability of the internal standard.[10]

    • Troubleshooting Steps:

      • Evaluate the impact of matrix effects by comparing the internal standard response in different batches of blank matrix.

      • If matrix effects are significant, consider a more robust sample clean-up method, such as solid-phase extraction (SPE).

Problem 2: Poor reproducibility of quality control (QC) samples.

  • Potential Cause A: Freeze-thaw instability. Repeated freezing and thawing of plasma samples can lead to the degradation of Atazanavir and this compound.

    • Troubleshooting Steps:

      • Perform a freeze-thaw stability experiment as detailed in the Experimental Protocols section.

      • If instability is observed, minimize the number of freeze-thaw cycles for all study samples. Aliquot samples upon collection to avoid repeated thawing of the bulk sample.

  • Potential Cause B: Bench-top instability. this compound may not be stable at room temperature for the duration of your sample preparation workflow.

    • Troubleshooting Steps:

      • Conduct a bench-top stability experiment to determine the maximum time your samples can remain at room temperature without significant degradation.

      • If necessary, process samples in smaller batches or on a cold surface (e.g., ice bath) to minimize degradation.

Quantitative Data on Atazanavir Stability

The following tables summarize the degradation of Atazanavir under various stress conditions. As this compound is a stable isotope-labeled analog, its stability profile is expected to be very similar.

Table 1: pH-Dependent Degradation of Atazanavir

ConditionDurationTemperature% DegradationReference
0.1 M HCl4 hours80°C51.62%[2][3]
2 N HCl4 hours60°CSignificant Degradation[7]
0.01 M NaOH4 hours80°C30.64%[2]
0.1 N NaOH1 hourNot Specified44.61%[8]
2 N NaOH30 minutes60°CSignificant Degradation[7]
Neutral (Water)168 hours25°C15%[6]
Neutral (Water)168 hours40°C30%[6]

Table 2: Temperature and Oxidative Degradation of Atazanavir

ConditionDurationTemperature% DegradationReference
Thermal15 days40°C18.97%[2][3]
Thermal (Dry Heat)6 hours105°CSignificant Degradation[7]
3% H₂O₂1 hourNot Specified4.96%[8]
20% H₂O₂30 minutes60°CSignificant Degradation[7]

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment

Objective: To determine the stability of Atazanavir and this compound in a biological matrix after repeated freeze-thaw cycles.

Methodology:

  • Spike a biological matrix (e.g., human plasma) with low and high concentrations of Atazanavir and this compound.

  • Aliquot the samples into separate vials.

  • Freeze the aliquots at -20°C or -80°C for at least 12 hours.

  • Thaw the samples completely at room temperature.

  • Repeat the freeze-thaw cycle for a predetermined number of cycles (typically 3 to 5).[11]

  • After the final cycle, process the samples using a validated bioanalytical method (e.g., LC-MS/MS).

  • Quantify the analyte concentrations and compare them to the concentrations of freshly prepared control samples. The analytes are considered stable if the mean concentration is within ±15% of the nominal concentration.[11]

Protocol 2: Bench-Top (Short-Term) Stability Assessment

Objective: To evaluate the stability of Atazanavir and this compound in a biological matrix at room temperature over a period of time that mimics the sample preparation and handling process.

Methodology:

  • Prepare quality control (QC) samples at low and high concentrations in the biological matrix.

  • Place the samples on a laboratory bench at ambient temperature.

  • At specified time points (e.g., 0, 4, 8, 12, and 24 hours), retrieve a set of samples.

  • Process and analyze the samples immediately using a validated bioanalytical method.

  • Compare the measured concentrations to the initial concentrations (time 0). Stability is confirmed if the results are within ±15% of the nominal values.

Protocol 3: Long-Term Stability Assessment

Objective: To determine the stability of Atazanavir and this compound in a biological matrix under long-term storage conditions.

Methodology:

  • Prepare QC samples at low and high concentrations in the biological matrix.

  • Store the samples at a specified temperature (e.g., -20°C or -80°C) for a duration that reflects the intended sample storage time in a study.[11]

  • At designated time points (e.g., 1, 3, 6, and 12 months), retrieve a set of samples.

  • Thaw the samples and analyze them using the validated bioanalytical method.

  • Compare the measured concentrations to the initial concentrations. The analytes are considered stable if the results are within ±15% of the nominal values.[11]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Plasma Sample add_is Add this compound (IS) sample->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection reconstitute->injection lc_separation LC Separation injection->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing

Caption: A typical experimental workflow for the quantification of Atazanavir in plasma.

degradation_pathways atazanavir Atazanavir / this compound degradation_products Degradation Products acid Acidic pH acid->degradation_products Hydrolysis base Alkaline pH base->degradation_products Hydrolysis oxidizing Oxidizing Agent oxidizing->degradation_products Oxidation heat High Temperature heat->degradation_products Thermal Degradation

Caption: Major degradation pathways for Atazanavir under various stress conditions.

References

Atazanavir-d5 Internal Standard: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot common issues encountered when using Atazanavir-d5 as an internal standard in calibration curves for quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: Why is a stable isotope-labeled (SIL) internal standard like this compound recommended for the quantitative analysis of Atazanavir?

A1: Using a SIL internal standard such as this compound is highly recommended for quantitative bioanalysis.[1] this compound is chemically identical to Atazanavir but has a higher mass due to the deuterium (B1214612) atoms. This allows it to co-elute with Atazanavir during liquid chromatography while being distinguishable by mass spectrometry.[1] This co-elution helps to compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification of Atazanavir.[1]

Q2: What is the most common analytical technique for detecting Atazanavir using this compound?

A2: The most prevalent and sensitive technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] This method provides high selectivity and sensitivity, enabling the detection of low concentrations of Atazanavir in complex biological matrices like plasma, serum, and tissue homogenates.[2]

Q3: What are the typical mass transitions (MRM) for Atazanavir and this compound?

A3: In positive electrospray ionization (ESI) mode, the multiple reaction monitoring (MRM) transitions are vital for selective detection. A common transition for Atazanavir is m/z 705.3 → 168.0. For the deuterated internal standard, this compound, a typical transition is m/z 710.2 → 168.0.

Troubleshooting Guide

Issue 1: High Variability or Poor Reproducibility in the this compound Internal Standard Signal

Q: The peak area of my this compound internal standard is highly variable across my sample batch. What could be the cause?

A: High variability in the internal standard response can compromise the accuracy and precision of your quantitative results. Potential causes and troubleshooting steps are outlined below.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation Review your sample preparation workflow for any inconsistencies. Ensure uniform timing and execution of each step, from protein precipitation to solvent evaporation.
Matrix Effects Matrix effects from endogenous components in the biological sample can suppress or enhance the ionization of the internal standard. To mitigate this, improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
Instrument Contamination Contamination in the LC-MS system can lead to inconsistent signal intensity. Clean the mass spectrometer source and ion optics regularly.
Inconsistent Injection Volume Ensure the autosampler is functioning correctly and injecting a consistent volume for all samples.
Issue 2: Poor Linearity of the Calibration Curve

Q: My calibration curve for Atazanavir is not linear (r < 0.99). What are the possible reasons?

A: A non-linear calibration curve can result from several factors affecting the analyte and internal standard at different concentrations.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Inappropriate Calibration Range The selected concentration range may not be appropriate for the detector's response. If possible, extend the calibration curve range and add more calibration points.
Isotopic Impurity/Cross-Contribution The this compound internal standard may contain a small amount of unlabeled Atazanavir, or a naturally occurring isotope of Atazanavir may contribute to the internal standard's signal. This can be more pronounced at the lower limit of quantification (LLOQ). A mathematical correction or selection of an internal standard with a larger mass difference might be necessary.
Detector Saturation At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response. Dilute the upper limit of quantification (ULOQ) samples and adjust the calibration range accordingly.
Suboptimal Integration Parameters Incorrect peak integration parameters can lead to inaccurate peak area measurements and affect linearity. Review and optimize the integration parameters for both the analyte and the internal standard.
Issue 3: Low Recovery of Atazanavir and/or this compound

Q: I am experiencing low recovery for both my analyte and internal standard. How can I improve this?

A: Low recovery suggests that a significant portion of the analyte and internal standard is being lost during the sample preparation process.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Suboptimal Extraction Conditions The extraction solvent and pH may not be optimal for the physicochemical properties of Atazanavir. Experiment with different extraction solvents or solvent mixtures and adjust the sample's pH to enhance extraction efficiency. For solid-phase extraction (SPE), ensure the sorbent type, wash, and elution solvents are appropriate.
Incomplete Protein Precipitation If using protein precipitation, ensure complete precipitation and separation of proteins to release the drug. The choice of precipitating agent (e.g., acetonitrile, methanol) can impact recovery.
Analyte Adsorption Atazanavir may adsorb to plasticware or glassware during sample processing. Using low-adsorption tubes or pre-rinsing containers with a solution of similar composition to the sample matrix can help.
Evaporation to Dryness During the solvent evaporation step, prolonged exposure to heat or a strong nitrogen stream can lead to the loss of volatile compounds. Optimize the evaporation conditions to ensure the sample is dried gently.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

A generalized protocol for the extraction of Atazanavir from a biological matrix:

  • To 200 µL of the biological sample (e.g., plasma), add the this compound internal standard working solution.

  • Add 0.2 M sodium phosphate (B84403) aqueous solution (pH adjusted to 9.4).

  • Add 3 mL of an extraction solvent mixture, such as methyl tert-butyl ether/ethyl acetate (B1210297) (1:1, v/v).

  • Vortex mix and then centrifuge at 3000 rpm for 10 minutes.

  • Freeze the aqueous layer in a methanol/dry ice bath.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen gas.

  • Reconstitute the residue in a suitable solvent (e.g., 200 µL of 50% acetonitrile) for LC-MS/MS analysis.

LC-MS/MS Parameters

The following table summarizes typical LC-MS/MS parameters for Atazanavir analysis.

Parameter Typical Conditions
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.
Analytical Column C18 column (e.g., BDS C-18, 5 µm, 4.6 × 100 mm).
Mobile Phase An isocratic or gradient mixture. An example is 55% acetonitrile, 45% water, 0.15% acetic acid, and 4 mM ammonium (B1175870) acetate.
Flow Rate Typically between 0.35 mL/min and 0.8 mL/min.
Mass Spectrometer A tandem mass spectrometer with an electrospray ionization (ESI) source.
Ionization Mode Positive electrospray ionization is commonly used.
Detection Multiple Reaction Monitoring (MRM).
MRM Transitions Atazanavir: MH+ m/z 705.3 to m/z 168.0; this compound: MH+ m/z 710.2 to m/z 168.0.

Quantitative Data Summary

The performance of validated analytical methods for Atazanavir quantification is summarized below.

Parameter Method 1 (Hair Matrix) Method 2 (Plasma Matrix) Method 3 (Plasma Matrix)
Internal Standard This compoundNot SpecifiedNot Specified
Linearity Range 0.0500 - 20.0 ng/mg5.0 - 6000 ng/mL25 - 10,000 ng/mL
Correlation Coefficient (r) 0.99Not SpecifiedNot Specified
Intra-day Precision (%CV) 1.75 - 6.31%0.8 - 7.3%2.3 - 8.3%
Inter-day Precision (%CV) 1.75 - 6.31%0.8 - 7.3%2.3 - 8.3%
Accuracy (%RE or %Recovery) -1.33 to 4.00%91.3 to 104.4%90.4 to 110.5%

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add this compound Internal Standard Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Atazanavir Calibration->Quantification Troubleshooting_Flowchart Start Calibration Curve Issue Identified Check_IS High Variability in Internal Standard Signal? Start->Check_IS Check_Linearity Poor Linearity (r < 0.99)? Check_IS->Check_Linearity No Troubleshoot_IS Review Sample Prep Consistency Improve Sample Cleanup Check for Contamination Check_IS->Troubleshoot_IS Yes Check_Recovery Low Recovery of Analyte and IS? Check_Linearity->Check_Recovery No Troubleshoot_Linearity Adjust Calibration Range Check for Isotopic Impurity Check for Detector Saturation Check_Linearity->Troubleshoot_Linearity Yes Troubleshoot_Recovery Optimize Extraction Conditions Ensure Complete Protein Precipitation Prevent Analyte Adsorption Check_Recovery->Troubleshoot_Recovery Yes End Issue Resolved Check_Recovery->End No Troubleshoot_IS->End Troubleshoot_Linearity->End Troubleshoot_Recovery->End

References

Validation & Comparative

A Comparative Guide to Atazanavir Assay Validation Using Atazanavir-d5 as an Internal Standard in Accordance with FDA Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the performance of Atazanavir-d5 as an internal standard in the bioanalytical method validation of atazanavir (B138) assays, benchmarked against other internal standards. The data and protocols presented are in alignment with the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation, offering researchers, scientists, and drug development professionals a resource for evaluating and implementing robust analytical methods.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a widely accepted practice in quantitative mass spectrometry-based assays to ensure accuracy and precision.[1] This is because SIL-ISs are structurally almost identical to the analyte, differing only in the presence of heavier isotopes. This similarity allows them to mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thus effectively compensating for variability.[1][2]

Performance Comparison of Analytical Methods

The selection of an appropriate internal standard is critical for the development of a reliable bioanalytical method. The following tables summarize the performance characteristics of a validated LC-MS/MS method for atazanavir using this compound as the internal standard, and compares it with methods employing other internal standards.

Table 1: LC-MS/MS Method Performance with this compound Internal Standard

Validation ParameterPerformance Characteristics
Internal Standard This compound
Linearity Range 0.0500 - 20.0 ng/mg (in hair matrix)[3][4]
Correlation Coefficient (r) 0.99
Intra-day Precision (%CV) 1.75 - 6.31%
Inter-day Precision (%CV) 1.75 - 6.31%
Accuracy (%RE) -1.33 to 4.00%
Extraction Recovery > 95%

Table 2: Comparison with Alternative Internal Standards

Internal StandardLinearity RangeAccuracyPrecision (%CV)Notes
Atazanavir-d6 Not specified in provided abstractsHigh accuracy and precision demonstrated in multiple validated methodsNot specified in provided abstractsConsidered a cornerstone for robust bioanalytical method development due to its ability to compensate for matrix effects.
Nevirapine Not specified in provided abstracts-4.33 to 3.88%Intra-day: 0.25%, Inter-day: 4.42% (for darunavir, not atazanavir)A non-deuterated, structurally different internal standard.
Indinavir 0.050-2.0 μg/ml (in rat plasma)Not specified in provided abstractsNot specified in provided abstractsA non-deuterated, structurally different internal standard.
Cyheptamide 1 - 1,000 ng/mlHigh precision and accuracy demonstratedNot specified in provided abstractsA non-deuterated, structurally different internal standard.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of bioanalytical assays. The following are representative protocols for the validation of an atazanavir assay using this compound as an internal standard, based on established and validated methods.

Preparation of Stock and Working Solutions
  • Atazanavir Stock Solution (1.00 mg/mL): Accurately weigh and dissolve the atazanavir reference standard in 50% methanol (B129727) (MeOH).

  • This compound Internal Standard (IS) Stock Solution (1.00 mg/mL): Accurately weigh and dissolve this compound in 100% MeOH.

  • Working Solutions: Prepare working solutions for the standard curve and quality control (QC) samples by diluting the stock solutions with 50% MeOH to the desired concentrations. A typical working IS solution concentration is 0.200 µg/mL.

Sample Preparation

Two common extraction techniques are Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

  • Solid Phase Extraction (SPE):

    • To 50 µL of the biological sample (e.g., human plasma), add 50 µL of the this compound internal standard working solution and vortex.

    • Add 100 µL of 0.1% formic acid and vortex again.

    • Load the sample onto a pre-conditioned SPE cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analyte and internal standard.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Liquid-Liquid Extraction (LLE):

    • To 200 µL of the biological sample, add the internal standard working solution.

    • Add a suitable extraction solvent (e.g., a mixture of methyl tert-butyl ether and ethyl acetate).

    • Vortex to mix and then centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

LC-MS/MS Conditions
  • Liquid Chromatography:

    • Column: A reversed-phase column such as a BDS C-18 (5 μm, 4.6 × 100 mm) is commonly used.

    • Mobile Phase: An isocratic mobile phase, for example, composed of 55% acetonitrile, 45% water, 0.15% acetic acid, and 4 mM ammonium (B1175870) acetate, can be employed.

    • Flow Rate: A typical flow rate is 0.8 mL/min.

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI) is typically used.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The mass transitions monitored are MH+ m/z 705.3 to m/z 168.0 for Atazanavir and MH+ m/z 710.2 to m/z 168.0 for this compound.

Bioanalytical Method Validation Workflow

The following diagram illustrates the typical workflow for validating a bioanalytical method in accordance with FDA guidelines. This process ensures that the analytical method is accurate, reliable, and reproducible for its intended use.

Bioanalytical Method Validation Workflow MethodDevelopment Method Development MethodValidation Method Validation MethodDevelopment->MethodValidation Selectivity Selectivity MethodValidation->Selectivity Linearity Linearity & Range MethodValidation->Linearity AccuracyPrecision Accuracy & Precision MethodValidation->AccuracyPrecision Recovery Recovery MethodValidation->Recovery MatrixEffect Matrix Effect MethodValidation->MatrixEffect Stability Stability MethodValidation->Stability SampleAnalysis Sample Analysis Selectivity->SampleAnalysis Linearity->SampleAnalysis AccuracyPrecision->SampleAnalysis Recovery->SampleAnalysis MatrixEffect->SampleAnalysis Stability->SampleAnalysis Report Validation Report SampleAnalysis->Report

Caption: Workflow of a typical bioanalytical method validation process.

References

Atazanavir-d5 vs. Atazanavir-d6: A Comparative Guide for Use as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. This guide provides an objective comparison of Atazanavir-d5 and Atazanavir-d6 for their use as internal standards in the quantification of Atazanavir (B138), supported by experimental data from various validated methods.

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based assays, offering a means to account for variability during sample preparation and analysis.[1] Both this compound and Atazanavir-d6, as deuterated analogs of Atazanavir, are structurally and chemically similar to the analyte, allowing them to mimic its behavior throughout the analytical process.[1][2] This similarity is crucial for accurate and precise quantification.[1]

Performance Data Comparison

The following tables summarize the performance characteristics of validated analytical methods utilizing either this compound or Atazanavir-d6 as an internal standard across different biological matrices.

Table 1: Performance Characteristics of a Validated LC/MS/MS Method for Atazanavir in Human Hair using this compound [1]

ParameterPerformance
Linearity Range0.0500 - 20.0 ng/mg
Correlation Coefficient (r)0.99
Accuracy (%RE)-1.33% to 4.00%
Inter- and Intraday Precision (%CV)1.75% to 6.31%
Extraction Efficiency>95%

Table 2: Performance Characteristics of a Validated UPLC-MS/MS Method for Atazanavir in Human Plasma using Atazanavir-d6 [1]

ParameterPerformance
Linearity Range5.0 - 6000 ng/mL
Accuracy (% bias)95.67% to 105.33%
Precision (%CV)2.19% to 6.34%
Matrix Effect (IS-normalized)0.99 to 1.03

Experimental Protocols

Detailed methodologies for the analysis of Atazanavir using either this compound or Atazanavir-d6 as an internal standard are outlined below. These protocols are based on validated methods and provide a framework for laboratory implementation.

Method 1: Quantification of Atazanavir in Human Hair using this compound[3]

1. Sample Preparation:

  • Weigh approximately 2 mg of hair into a tube.

  • Add the this compound internal standard.

  • Perform an optimized extraction procedure.

2. Liquid Chromatography:

  • Column: BDS C-18, 5.0 μm, 4.6 × 100 mm.[3]

  • Mobile Phase: Isocratic elution with 55% acetonitrile, 45% water, 0.15% acetic acid, and 4 mM ammonium (B1175870) acetate.[3]

  • Flow Rate: 0.8 mL/min.[3]

3. Mass Spectrometric Detection:

  • Instrument: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]

  • Ionization Mode: Positive electrospray ionization.[3]

  • Detection: Multiple reaction monitoring (MRM).[3]

  • Transitions:

    • Atazanavir: MH+ m/z 705.3 to m/z 168.0.[3]

    • This compound: MH+ m/z 710.2 to m/z 168.0.[3]

Method 2: Quantification of Atazanavir in Human Plasma using Atazanavir-d6[1][4]

1. Sample Preparation:

  • To 50 µL of human plasma, add 50 µL of the Atazanavir-d6 internal standard working solution.

  • Perform solid-phase extraction (SPE) to remove interfering matrix components.[1]

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.[1]

2. Liquid Chromatography:

  • Column: Waters Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm).[1]

  • Mobile Phase: Gradient elution with 10 mM ammonium formate (B1220265) (pH 4.0) and acetonitrile.[1]

  • Injection Volume: 5 µL.[1]

3. Mass Spectrometric Detection:

  • Instrument: Tandem mass spectrometer with an ESI source.[4]

  • Ionization Mode: Positive ion mode.[1]

  • Detection: Multiple Reaction Monitoring (MRM).[1]

  • Transitions: Monitor specific precursor-to-product ion transitions for both Atazanavir and Atazanavir-d6.[1] The transition for Atazanavir is typically MH+ m/z 705.3 to m/z 168.0.[4]

Experimental Workflows

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Hair Sample add_is Add this compound IS start->add_is extract Extraction add_is->extract lc LC Separation extract->lc ms MS/MS Detection lc->ms quant Quantification ms->quant

Workflow for Atazanavir quantification in hair using this compound.

cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing start Plasma Sample add_is Add Atazanavir-d6 IS start->add_is spe Solid-Phase Extraction add_is->spe dry Evaporation spe->dry reconstitute Reconstitution dry->reconstitute uplc UPLC Separation reconstitute->uplc ms MS/MS Detection uplc->ms quant Quantification ms->quant

Workflow for Atazanavir quantification in plasma using Atazanavir-d6.

References

Atazanavir Quantification: A Comparative Guide to LC-MS/MS Methods Utilizing a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of Atazanavir (B138) in biological matrices is paramount for pharmacokinetic assessments, therapeutic drug monitoring, and ensuring the efficacy and safety of HIV treatments. This guide provides an objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for Atazanavir quantification, with a specific focus on the advantages of employing a deuterated internal standard. The inclusion of supporting experimental data, detailed methodologies, and a visual experimental workflow is intended to aid in the selection and implementation of a robust and accurate analytical method.

The Critical Role of Deuterated Internal Standards

In bioanalytical method development, the use of a stable isotope-labeled internal standard, such as deuterated Atazanavir (e.g., Atazanavir-d5 or Atazanavir-d6), is a cornerstone of a robust and reliable assay.[1] An internal standard is essential to compensate for the variability inherent in the analytical process, from sample extraction to detection.[1] Deuterated standards are structurally identical to the analyte, with the key difference being the substitution of hydrogen atoms with the heavier deuterium (B1214612) isotope.[1] This subtle modification results in a different mass-to-charge ratio (m/z), allowing for distinct detection by the mass spectrometer while maintaining nearly identical physicochemical properties to the analyte.[1] This near-identical behavior allows the deuterated internal standard to effectively compensate for variations in sample extraction and potential matrix effects, leading to superior accuracy and precision compared to methods using non-deuterated internal standards.[1]

Performance Comparison of LC-MS/MS Methods

The selection of an analytical method for Atazanavir quantification is influenced by factors such as the required sensitivity, selectivity, and the nature of the biological matrix. LC-MS/MS has become the preferred technique due to its high sensitivity and specificity, particularly when paired with a deuterated internal standard.[2] The following tables summarize the performance characteristics of various validated LC-MS/MS methods for Atazanavir quantification, highlighting the performance of a method utilizing a deuterated internal standard.

ParameterMethod 1 (Hair Matrix with this compound IS)[2][3]Method 2 (Plasma Matrix)[4]Method 3 (Plasma Matrix)[5][6]
Internal Standard This compoundDeuterated analogsNot Specified
Linearity Range 0.0500 - 20.0 ng/mg5.0 - 6000 ng/mL25 - 10,000 ng/mL
Correlation Coefficient (r) > 0.99Not SpecifiedNot Specified
Intra-day Precision (%CV) 1.75 - 6.31%Not Specified2.3 - 8.3%
Inter-day Precision (%CV) 1.75 - 6.31%Not Specified2.3 - 8.3%
Accuracy (%RE or % Bias) -1.33 to 4.00%95.67 to 105.33%90.4 to 110.5%

Table 1: Comparison of LC-MS/MS Methods for Atazanavir Quantification. This table clearly demonstrates the excellent performance of the method utilizing a deuterated internal standard (Method 1) in terms of linearity, precision, and accuracy.

Detailed Experimental Protocols

A detailed understanding of the experimental methodology is crucial for replicating and implementing a validated assay. Below are the key steps for an LC-MS/MS method for Atazanavir quantification using a deuterated internal standard.

Preparation of Stock and Working Solutions[2][3]
  • Atazanavir Stock Solution (1.00 mg/mL): Accurately weigh the Atazanavir reference standard and dissolve it in 50% methanol (B129727) (MeOH).

  • Deuterated Atazanavir Internal Standard (IS) Stock Solution (1.00 mg/mL): Accurately weigh the deuterated Atazanavir (e.g., this compound) and dissolve it in 100% MeOH.

  • Working Solutions: Prepare working solutions for the standard curve and quality control (QC) samples by diluting the stock solutions with 50% MeOH to the desired concentrations. A typical working IS solution concentration is 0.200 µg/mL.

Sample Preparation (Liquid-Liquid Extraction)[2]
  • To 200 µL of the biological sample (e.g., plasma), add the internal standard working solution.

  • Add 0.2 M sodium phosphate (B84403) aqueous solution (pH adjusted to 9.4).

  • Add 3 mL of an extraction solvent mixture, such as methyl tert-butyl ether/ethyl acetate (B1210297) (1:1, v/v).

  • Vortex mix and then centrifuge at 3000 rpm for 10 minutes.

  • Freeze the aqueous layer in a methanol/dry ice bath.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen gas.

  • Reconstitute the residue in a suitable solvent (e.g., 200 µL of 50% acetonitrile) for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions[2][3]
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • Analytical Column: A C18 column (e.g., BDS C-18, 5 µm, 4.6 × 100 mm) is commonly used.

  • Mobile Phase: An isocratic mobile phase of 55% acetonitrile, 45% water, 0.15% acetic acid, and 4 mM ammonium (B1175870) acetate.

  • Flow Rate: A typical flow rate is 0.8 mL/min.

  • Mass Spectrometer: A tandem mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • MRM Transitions:

    • Atazanavir: MH+ m/z 705.3 to m/z 168.0

    • This compound (IS): MH+ m/z 710.2 to m/z 168.0

Experimental Workflow

The following diagram illustrates the logical flow of the LC-MS/MS method for Atazanavir quantification.

cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock_ATV Atazanavir Stock (1 mg/mL) Working_Standards Working Standards & QCs Stock_ATV->Working_Standards Stock_IS This compound IS Stock (1 mg/mL) Working_IS Working IS Solution (0.2 µg/mL) Stock_IS->Working_IS Injection Inject into LC-MS/MS Working_Standards->Injection Spike_IS Spike with IS Working_IS->Spike_IS Sample Biological Sample (e.g., Plasma) Sample->Spike_IS LLE Liquid-Liquid Extraction Spike_IS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection Mass Spectrometric Detection (MRM Mode) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Experimental workflow for Atazanavir LC-MS/MS analysis.

References

Atazanavir-d5: A Comparative Guide to Linearity, Accuracy, and Precision in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of Atazanavir (B138) in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring drug efficacy and safety. The choice of an appropriate internal standard is a critical factor in achieving high-quality data in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This guide provides a detailed comparison of the performance of Atazanavir-d5 as an internal standard, focusing on linearity, accuracy, and precision, and contrasts it with alternative analytical methods.

Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis.[1][2] By incorporating deuterium (B1214612) atoms, the mass of the internal standard is increased without significantly altering its chemical and physical properties.[2] This ensures that this compound closely mimics the behavior of the unlabeled Atazanavir throughout the entire analytical process, including extraction, chromatography, and ionization, thereby effectively compensating for variations and leading to superior accuracy and precision.[1]

Performance Comparison of Analytical Methods

The following tables summarize the performance characteristics of a validated LC-MS/MS method using this compound as an internal standard for the quantification of Atazanavir in human hair, and compares it with other reported methods for Atazanavir analysis in various matrices.

Table 1: Performance of LC-MS/MS Method using this compound [3]

ParameterPerformance Characteristics
Internal Standard This compound
Matrix Human Hair
Linearity Range 0.0500 - 20.0 ng/mg
Correlation Coefficient (r) 0.99
Intra-day Precision (%CV) 1.75 - 6.31%
Inter-day Precision (%CV) 1.75 - 6.31%
Accuracy (%RE) -1.33 to 4.00%

Table 2: Comparison with Alternative Analytical Methods

ParameterHPLC-UV MethodHPLC-FL MethodLC-MS/MS Method (Plasma)
Internal Standard Not SpecifiedNot SpecifiedNot Specified
Matrix PlasmaPlasmaPlasma
Linearity Range 0.09 - 4.38 µg/mL0.025 - 10 µg/mL5.0 - 6000 ng/mL
Correlation Coefficient (r) Not SpecifiedNot SpecifiedNot Specified
Intra-day Precision (%CV) Not SpecifiedNot Specified0.8 - 7.3%
Inter-day Precision (%CV) Not SpecifiedNot Specified0.8 - 7.3%
Accuracy (%RE) Not SpecifiedNot Specified91.3 to 104.4%

Experimental Protocols

A detailed experimental protocol is crucial for the successful implementation and validation of an analytical method. The following is a summary of the protocol used for the quantification of Atazanavir in human hair using this compound as an internal standard.

Preparation of Stock and Working Solutions
  • Atazanavir Stock Solution (1.00 mg/mL): An accurately weighed amount of Atazanavir reference standard is dissolved in 50% methanol (B129727) (MeOH).

  • This compound Internal Standard (IS) Stock Solution (1.00 mg/mL): An accurately weighed amount of this compound is dissolved in 100% MeOH.

  • Working Solutions: Standard curve (SC) and quality control (QC) working solutions are prepared by diluting the stock solutions with 50% MeOH. A working IS solution is prepared by diluting the IS stock solution with 50% MeOH to a final concentration of 0.200 µg/mL.

Sample Preparation
  • Hair samples are decontaminated and pulverized.

  • A specific amount of the hair powder is weighed, and the this compound internal standard working solution is added.

  • The drug is extracted from the hair matrix using an appropriate solvent and incubation.

  • The sample is then centrifuged, and the supernatant is transferred for analysis.

LC-MS/MS Instrumentation and Conditions
  • Chromatographic System: A reverse-phase C18 column is used for separation.

  • Mobile Phase: An isocratic mobile phase consisting of 55% acetonitrile, 45% water, 0.15% acetic acid, and 4 mM ammonium (B1175870) acetate (B1210297) is employed.

  • Flow Rate: The flow rate is maintained at 0.8 mL/min.

  • Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ionization mode is used for detection.

  • Detection: Multiple reaction monitoring (MRM) is used for quantification. The mass transitions monitored are MH+ m/z 705.3 to m/z 168.0 for Atazanavir and MH+ m/z 710.2 to m/z 168.0 for this compound.

Method Validation Workflow

The following diagram illustrates the typical workflow for validating a bioanalytical method to assess its linearity, accuracy, and precision.

G cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation prep_standards Prepare Calibration Standards & QC Samples sample_prep Sample Preparation (Extraction) prep_standards->sample_prep prep_is Prepare Internal Standard (this compound) prep_is->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing & Peak Area Ratio Calculation lcms_analysis->data_processing linearity Linearity Assessment (Calibration Curve) data_processing->linearity accuracy_precision Accuracy & Precision Assessment (QC Samples) data_processing->accuracy_precision

Caption: Workflow for Bioanalytical Method Validation.

Signaling Pathway and Logical Relationships

The use of a deuterated internal standard like this compound is based on the logical principle of minimizing analytical variability. The following diagram illustrates this relationship.

G cluster_analyte Analyte cluster_is Internal Standard cluster_process Analytical Process cluster_outcome Outcome atazanavir Atazanavir extraction Extraction atazanavir->extraction atazanavir_d5 This compound atazanavir_d5->extraction chromatography Chromatography extraction->chromatography ionization Ionization chromatography->ionization compensation Compensation for Variability ionization->compensation Similar Behavior high_quality_data High Accuracy & Precision compensation->high_quality_data

References

The Gold Standard: Why a Deuterated Internal Standard is Essential for Accurate Atazanavir Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of Atazanavir in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring drug efficacy and safety. This guide provides an in-depth comparison of why a deuterated internal standard, such as Atazanavir-d6, is the superior choice for the bioanalysis of Atazanavir, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In the realm of quantitative bioanalysis, the use of an appropriate internal standard (IS) is critical to correct for analytical variability.[1] An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection.[2] Stable isotope-labeled internal standards (SIL-ISs), especially deuterated compounds, are widely regarded as the "gold standard" because they exhibit nearly identical physicochemical properties to the unlabeled analyte.[2][3] This guide will objectively compare the performance of a deuterated internal standard for Atazanavir analysis against other alternatives, supported by experimental data and detailed protocols.

The Deuteration Advantage: Unparalleled Accuracy and Precision

The primary advantage of using a deuterated internal standard like Atazanavir-d6 lies in its structural identity to Atazanavir, with the only difference being the substitution of hydrogen atoms with deuterium.[4] This subtle mass difference allows for its distinct detection by a mass spectrometer while ensuring it behaves almost identically to the native analyte during the analytical workflow. This near-identical behavior is crucial for compensating for various sources of error.

Key Advantages of a Deuterated Internal Standard:

  • Correction for Matrix Effects: Biological matrices such as plasma and urine are complex and can contain endogenous components that interfere with the ionization of the analyte in the mass spectrometer source, leading to ion suppression or enhancement. Since a deuterated internal standard co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate normalization of the analyte's signal.

  • Compensation for Extraction Variability: During sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, some loss of the analyte is often unavoidable. A deuterated internal standard, added to the sample at the beginning of the workflow, will be lost at the same rate as the analyte, ensuring the ratio of analyte to internal standard remains constant.

  • Correction for Instrumental Variability: Fluctuations in instrument performance, such as injection volume and ionization efficiency, can introduce variability in the analytical results. By normalizing the analyte response to that of the co-eluting deuterated internal standard, these variations can be effectively corrected.

A visual representation of the superiority of a deuterated internal standard in mitigating analytical variability is presented below.

cluster_0 Analytical Challenges cluster_1 Internal Standard Performance cluster_2 Deuterated IS (Atazanavir-d6) cluster_3 Structural Analog IS cluster_4 Resulting Data Quality Matrix Matrix Effects (Ion Suppression/Enhancement) Deuterated_IS Effectively Compensates Matrix->Deuterated_IS Analog_IS Partially Compensates Matrix->Analog_IS Extraction Extraction Inconsistency Extraction->Deuterated_IS Extraction->Analog_IS Instrument Instrumental Drift Instrument->Deuterated_IS Instrument->Analog_IS High_Accuracy High Accuracy & Precision Deuterated_IS->High_Accuracy Lower_Accuracy Lower Accuracy & Precision Analog_IS->Lower_Accuracy

Caption: Logical flow demonstrating the superior compensation of a deuterated internal standard for analytical variabilities compared to a structural analog, leading to higher quality data.

Performance Comparison: Deuterated vs. Non-Isotopically Labeled Internal Standards

While structural analogs (compounds with similar chemical structures to the analyte) can be used as internal standards when a deuterated version is unavailable, they often exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies. This can lead to inadequate correction for analytical variability and compromise the accuracy and precision of the results.

The following table summarizes the performance characteristics of LC-MS/MS methods for Atazanavir quantification, highlighting the benefits of using a deuterated internal standard.

ParameterMethod with Deuterated IS (Atazanavir-d5/d6)Method with Non-Specified/Analog IS
Linearity Range 0.050 - 20.0 ng/mg (Hair)5.0 - 6000 ng/mL (Plasma)
5.0 - 6000 ng/mL (Plasma)50.0 - 10000.0 ng/mL (Plasma)
Correlation Coefficient (r) > 0.99Not Specified
Intra-day Precision (%CV) 1.75 - 6.31%0.8 - 7.3%
Inter-day Precision (%CV) 1.75 - 6.31%0.8 - 7.3%
Accuracy (%RE) -1.33 to 4.00%91.3 to 104.4%

As the data indicates, methods employing a deuterated internal standard generally exhibit excellent linearity, precision, and accuracy over a wide concentration range.

Experimental Protocols for Atazanavir Analysis

A robust and reliable analytical method is crucial for obtaining high-quality data. Below are detailed methodologies for the quantification of Atazanavir in biological matrices using a deuterated internal standard.

Sample Preparation (Solid-Phase Extraction)
  • To 50 µL of human plasma, add 50 µL of the Atazanavir-d6 internal standard working solution and vortex.

  • Add 100 µL of 0.1% formic acid and vortex the sample again.

  • Load the sample onto a pre-conditioned solid-phase extraction cartridge.

  • Wash the cartridge to remove interfering matrix components.

  • Elute the analyte and internal standard from the cartridge.

  • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Column: A C18 column is commonly used for separation.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Ionization Mode: Positive electrospray ionization (ESI) is typically employed.

  • Detection: Quantification is performed using multiple reaction monitoring (MRM).

    • Atazanavir transition: m/z 705.3 → m/z 168.0

    • This compound transition: m/z 710.2 → m/z 168.0

The following diagram illustrates a typical experimental workflow for Atazanavir analysis.

Sample Biological Sample (e.g., Plasma) Spike Spike with Atazanavir-d6 IS Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Evap Evaporation & Reconstitution SPE->Evap LCMS LC-MS/MS Analysis (MRM Mode) Evap->LCMS Data Data Processing (Analyte/IS Ratio) LCMS->Data Result Quantitative Result Data->Result

Caption: A generalized workflow for the quantification of Atazanavir in plasma samples using a deuterated internal standard.

Conclusion

The use of a deuterated internal standard, such as Atazanavir-d6, is a cornerstone of robust and reliable bioanalytical method development for Atazanavir. Its ability to effectively compensate for analytical variability, particularly matrix effects and inconsistencies in sample preparation, leads to superior accuracy and precision compared to non-deuterated alternatives. For researchers and drug development professionals, investing in a high-purity deuterated internal standard is a critical step towards generating high-quality, reproducible data that meets stringent regulatory expectations.

References

Comparative analysis of different UPLC columns for Atazanavir separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various Ultra-Performance Liquid Chromatography (UPLC) columns for the separation of the antiretroviral drug Atazanavir. The selection of an appropriate column is critical for achieving optimal resolution, sensitivity, and speed in chromatographic analyses. This document summarizes performance data from several studies to aid in the selection of a suitable UPLC column for your specific application.

Comparative Analysis of UPLC Column Performance

The following table summarizes the performance of different UPLC columns used for the separation of Atazanavir, based on published literature. The data highlights key chromatographic parameters to facilitate a direct comparison.

ColumnDimensions (mm) & Particle Size (µm)Mobile PhaseFlow Rate (mL/min)Retention Time (min)Linearity (µg/mL)Precision (%RSD)Reference
Acquity BEH C18 100 x 2.1, 1.7Mobile Phase A: 0.01 M Monobasic Potassium Hydrogen Phosphate (B84403) (pH 3.6)Mobile Phase B: Acetonitrile (B52724)0.4Not SpecifiedNot SpecifiedNot Specified[1]
Acquity UPLC C18 50 x 2.1, 1.7Gradient of 10 mM Ammonium (B1175870) Formate (pH 4.0) and AcetonitrileNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
Inertsil ODS 3V 250 x 4.6, 5.0Acetonitrile/Phosphate Buffer (pH not specified)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. The following are summaries of experimental protocols from the cited studies.

Method 1: UPLC-MS for Atazanavir Sulfate[3][4][5]
  • Instrumentation: UPLC-MS system.

  • Column: Not explicitly specified in the abstract, but the study focused on method development using an "analytical quality by design" approach.

  • Mobile Phase: Optimized to 10% organic modifier.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 6 µL.

  • Detection: Mass Spectrometry.

  • Key Findings: The method demonstrated linearity in the range of 10-90 µg/mL with a recovery of 100.2-101.0%. The precision was within acceptable limits with an RSD of 0.2-0.7%. Atazanavir sulfate (B86663) eluted at 5.19 minutes.

Method 2: Simultaneous Determination of Atazanavir and Ritonavir Impurities[1]
  • Instrumentation: UPLC system.

  • Column: Acquity BEH C18 (100 mm × 2.1 mm), 1.7 μm.

  • Mobile Phase:

    • Mobile phase-A: 0.01 M monobasic potassium hydrogen phosphate (pH 3.6).

    • Mobile phase-B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 45°C.

  • Key Findings: This method was developed for the simultaneous quantification of process-related and degradation impurities of Atazanavir and Ritonavir in tablet form. The Acquity BEH C18 column provided optimal separation for all compounds.

Method 3: UPLC-MS/MS for Nanoformulated Atazanavir in Mouse Serum and Tissues[6]
  • Instrumentation: UPLC-MS/MS system.

  • Column: Not explicitly specified in the provided text.

  • Mobile Phase:

    • Mobile phase A: 5% acetonitrile in methanol.

    • Mobile phase B: 7.5 mM ammonium acetate (B1210297) (pH 4.0).

  • Flow Rate: 0.3 mL/min.

  • Gradient: The gradient profile started at 70% mobile phase A, increased to 90% A, held, and then returned to 70% A for re-equilibration.

  • Injection Volume: 10 µL.

  • Key Findings: This method was validated for the simultaneous quantification of ritonavir, indinavir, atazanavir, and efavirenz (B1671121) in biological matrices, demonstrating the utility of UPLC-MS/MS for pharmacokinetic studies.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the UPLC analysis of Atazanavir.

UPLC_Workflow cluster_prep Sample Preparation cluster_analysis UPLC Analysis cluster_data Data Processing Standard Standard Solution Preparation Dilution Dilution to Working Concentration Standard->Dilution Sample Sample Extraction (e.g., Plasma, Tablet) Sample->Dilution Injection Injection into UPLC System Dilution->Injection Separation Chromatographic Separation on Column Injection->Separation Detection Detection (e.g., UV, MS) Separation->Detection Integration Peak Integration and Quantification Detection->Integration Reporting Result Reporting and Analysis Integration->Reporting

Caption: A generalized workflow for the UPLC analysis of Atazanavir.

Discussion on Column Selection: C18 vs. C8

The majority of the methods found for Atazanavir analysis utilize a C18 stationary phase. C18 columns, with their long octadecyl carbon chains, are highly hydrophobic and offer strong retention for non-polar compounds like Atazanavir.[4][5] This high retention allows for excellent separation from more polar matrix components and impurities.

While C8 columns, with shorter octyl chains, are less retentive, they can offer advantages in certain situations.[4][5] For instance, a C8 column might be beneficial if a shorter analysis time is desired and the resolution of Atazanavir from other components is not compromised. The choice between C18 and C8 often depends on the complexity of the sample matrix and the specific separation goals. For complex mixtures or when analyzing for impurities, the higher resolving power of a C18 column is generally preferred.[1] The selection should also consider factors like the carbon load and end-capping of the specific column, as these can significantly influence selectivity and peak shape.[4]

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Atazanavir-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Personnel

This document provides crucial safety and logistical protocols for the handling of Atazanavir-d5, a deuterated analog of the potent antiretroviral agent, Atazanavir. Adherence to these guidelines is essential to ensure the safety of researchers, scientists, and drug development professionals, and to maintain a secure laboratory environment. The procedures outlined below are designed to minimize exposure risk and ensure proper disposal of this potent pharmaceutical compound.

Hazard Identification and Risk Assessment

This compound, like its parent compound, should be handled as a potent pharmaceutical ingredient. The primary hazards include potential for serious eye damage, and organ damage through prolonged or repeated exposure. It is also classified as toxic to aquatic life with long-lasting effects.

Occupational Exposure Limit (OEL): While a specific OEL for this compound has not been established, the OEL for Atazanavir Sulfate serves as a reliable guideline for minimizing exposure. The established Time-Weighted Average (TWA) over an 8-hour workday is 900 µg/m³ . All handling procedures must be designed to keep airborne concentrations well below this limit.

Key Physical and Chemical Properties:

PropertyValueSource
Molecular Formula C38H47D5N6O7
Molecular Weight 709.89 g/mol
Appearance Solid
Storage Temperature -20°C
Solubility Insoluble in water; soluble in DMSO (≥28.6 mg/mL) and Ethanol (≥9.9 mg/mL with sonication)

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure. The following table outlines the required PPE for handling this compound.

Body AreaRequired PPESpecifications and Procedures
Hands Double GlovingTwo pairs of powder-free nitrile gloves are required. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should overlap the cuff. Change outer gloves every 30 minutes or immediately upon contamination.
Body Disposable Lab CoatA disposable, solid-front, back-closing lab coat made of low-permeability fabric is required. Cuffs should be tight-fitting. Gowns should be changed at the end of each procedure or if compromised.
Eyes/Face Safety Goggles and Face ShieldChemical splash goggles are mandatory. A full-face shield must be worn over the safety goggles when there is a risk of splashes or aerosol generation.
Respiratory Fitted N95 or Higher RespiratorA NIOSH-approved N95 or higher-level respirator is required when handling the powder outside of a containment enclosure. A proper fit test is essential before use.
Feet Shoe CoversDisposable shoe covers must be worn and removed before exiting the designated handling area.

Safe Handling and Operational Plan

All procedures involving this compound must be conducted in a designated area with restricted access.

Step 1: Preparation and Engineering Controls

  • Designated Area: All handling of this compound powder must occur within a certified chemical fume hood, biological safety cabinet, or a glove box.

  • Surface Protection: The work surface must be covered with a disposable, absorbent, plastic-backed liner to contain any spills.

  • Weighing: Use a ventilated balance enclosure when weighing the powder.

Step 2: Aliquoting and Solution Preparation

  • Tool Selection: Use dedicated, disposable spatulas and weigh boats.

  • Technique: Handle the powder gently to avoid aerosolization. When preparing solutions, add the solvent to the powder slowly and cap the container immediately.

  • Labeling: All containers must be clearly labeled with the compound name, concentration, solvent, date, and appropriate hazard symbols.

Step 3: Post-Handling Decontamination

  • Work Surface: At the end of the procedure, wipe the work surface liner with a deactivating solution (e.g., 10% bleach solution followed by 70% ethanol), then dispose of the liner as hazardous waste.

  • Equipment: Decontaminate all non-disposable equipment that came into contact with this compound using the same deactivating solution.

  • PPE Removal: Remove PPE in the designated doffing area, starting with the outer gloves and moving to inner gloves last, to avoid self-contamination.

Spill Management Plan

In the event of a spill, immediate and controlled action is critical.

ActionProcedure
1. Evacuate and Secure Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill zone.
2. Don Appropriate PPE If not already wearing it, don the full PPE ensemble as described in Section 2.
3. Contain the Spill For powder spills, gently cover with a damp absorbent pad to prevent aerosolization. For liquid spills, cover with an absorbent material from a chemical spill kit.
4. Clean Up Working from the outside in, carefully collect all contaminated materials using dedicated tools from a spill kit.
5. Decontaminate the Area Clean the spill area with a 10% bleach solution, followed by a rinse with 70% ethanol.
6. Dispose of Waste All materials used for cleanup, including contaminated PPE, must be placed in a sealed, labeled hazardous waste container.

Disposal Plan

All waste generated from handling this compound is considered hazardous pharmaceutical waste and must be disposed of accordingly.

  • Solid Waste: This includes contaminated gloves, gowns, shoe covers, weigh boats, spatulas, and absorbent pads. Place all solid waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound must be collected in a designated, sealed, and labeled hazardous waste container. Do not pour down the drain.

  • Sharps: Any needles or syringes used must be disposed of in a designated sharps container for hazardous pharmaceutical waste.

  • Final Disposal: All hazardous waste must be disposed of through a licensed chemical waste disposal service in accordance with local, state, and federal regulations.

Experimental Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep1 Enter Designated Handling Area prep2 Don Full PPE (Double Gloves, Gown, Goggles, Face Shield, Respirator, Shoe Covers) prep1->prep2 prep3 Prepare Containment Enclosure (Fume Hood/BSC with absorbent liner) prep2->prep3 handle1 Weigh this compound in Ventilated Balance Enclosure prep3->handle1 Proceed to handling handle2 Prepare Solution or Aliquot as needed handle1->handle2 clean1 Decontaminate Equipment and Work Surface handle2->clean1 Procedure complete spill Spill Occurs? handle2->spill clean2 Segregate and Dispose of all Waste (Solid, Liquid, Sharps) in Labeled Hazardous Containers clean1->clean2 clean3 Doff PPE in Designated Area clean2->clean3 clean4 Exit Handling Area and Wash Hands Thoroughly clean3->clean4 spill->clean1 No spill_response Execute Spill Management Plan spill->spill_response Yes spill_response->clean1

Caption: A logical workflow for the safe handling of this compound from preparation to disposal.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.